molecular formula C16H15ClO B3023789 3-(3-Chlorophenyl)-4'-methylpropiophenone CAS No. 898762-17-9

3-(3-Chlorophenyl)-4'-methylpropiophenone

Cat. No.: B3023789
CAS No.: 898762-17-9
M. Wt: 258.74 g/mol
InChI Key: NXWFFKCGZCHISL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4'-methylpropiophenone is a useful research compound. Its molecular formula is C16H15ClO and its molecular weight is 258.74 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWFFKCGZCHISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644412
Record name 3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one
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Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-17-9
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Chlorophenyl)-4'-methylpropiophenone CAS 898762-17-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 3-(3-Chlorophenyl)-4'-methylpropiophenone (CAS 898762-17-9) .

A Strategic Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS 898762-17-9) is a specialized organic intermediate belonging to the dihydrochalcone class.[] Structurally, it consists of a propiophenone backbone substituted with a 4-methyl group on the ketone-bearing phenyl ring and a 3-chlorophenyl moiety at the


-position of the alkyl chain.

Unlike simple propiophenones used as precursors for stimulant drugs (e.g., cathinones), this molecule lacks the


-amine functionality, rendering it a non-controlled building block primarily used in the development of SGLT2 inhibitors , kinase inhibitors , and anti-inflammatory agents . Its unique substitution pattern—combining a lipophilic tolyl group with an electron-withdrawing chlorophenyl ring—makes it a valuable probe for exploring hydrophobic pockets in protein targets.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertyData
CAS Number 898762-17-9
IUPAC Name 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one
Molecular Formula C

H

ClO
Molecular Weight 258.74 g/mol
Structural Class Dihydrochalcone / 1,3-Diarylpropanone
Predicted LogP 4.5 ± 0.3 (Highly Lipophilic)
H-Bond Acceptors 1 (Carbonyl)
H-Bond Donors 0
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Synthetic Methodology

The synthesis of CAS 898762-17-9 is best approached via a convergent Aldol Condensation-Reduction sequence. This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity.

Phase 1: Claisen-Schmidt Condensation

The formation of the chalcone intermediate is the critical first step.

  • Reagents: 4'-Methylacetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq).

  • Catalyst: NaOH (aq) or KOH in Ethanol.

  • Reaction Type: Crossed Aldol Condensation.

Protocol:

  • Dissolve 4'-methylacetophenone in ethanol (0.5 M concentration).

  • Add 1.1 equivalents of 3-chlorobenzaldehyde.

  • Slowly add 10% NaOH solution at 0°C to minimize polymerization.

  • Allow the mixture to stir at room temperature for 4–6 hours. A precipitate (the chalcone) typically forms.

  • Purification: Filter the solid and recrystallize from ethanol to obtain 3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one .

Phase 2: Chemoselective Reduction

The alkene must be reduced to the alkane without reducing the ketone (to an alcohol) or dehalogenating the aromatic ring (removing the Chlorine).

  • Challenge: Standard Pd/C hydrogenation can strip the chlorine atom (hydrodehalogenation).

  • Solution: Use Wilkinson’s Catalyst or Transfer Hydrogenation with Formic Acid/TEA.

Recommended Protocol (Transfer Hydrogenation):

  • Dissolve the chalcone intermediate in DMF or Ethanol.

  • Add Sodium Formate (5 eq) and a catalytic amount of Pd/C (5% loading).

  • Heat to 60°C under inert atmosphere (N

    
    ).
    
  • Monitor: Check TLC/LC-MS every 30 minutes. Stop immediately upon disappearance of the alkene spot to prevent ketone reduction.

  • Workup: Filter catalyst through Celite, concentrate filtrate, and extract with Ethyl Acetate.

Synthesis Workflow Diagram

SynthesisPath Start1 4'-Methylacetophenone Inter Chalcone Intermediate (Enone) Start1->Inter Aldol Condensation NaOH/EtOH Start2 3-Chlorobenzaldehyde Start2->Inter Product Target: 3-(3-Chlorophenyl)- 4'-methylpropiophenone Inter->Product Selective Reduction H2, Pd/C (Controlled)

Caption: Convergent synthesis via Claisen-Schmidt condensation followed by selective alkene hydrogenation.

Analytical Characterization

To validate the identity of CAS 898762-17-9, researchers should look for the following spectral signatures.

1H NMR (CDCl

, 400 MHz) Prediction:
  • 
     2.40 (s, 3H):  Methyl group on the tolyl ring.
    
  • 
     3.05 (t, 2H):  Methylene protons adjacent to the carbonyl (
    
    
    
    -CH
    
    
    ).
  • 
     3.25 (t, 2H):  Methylene protons adjacent to the chlorophenyl ring (
    
    
    
    -CH
    
    
    ).
  • 
     7.10 – 7.30 (m, 4H):  3-Chlorophenyl aromatic protons.
    
  • 
     7.25 (d, 2H) & 7.85 (d, 2H):  AA'BB' system of the 4-methylphenyl ring.
    
Mass Spectrometry (ESI+):
  • [M+H]

    
    :  259.1 / 261.1 (Characteristic 3:1 isotopic ratio due to Chlorine).
    
  • Fragmentation: Loss of the tolyl-acyl group often yields a tropylium-like ion.

Applications in Drug Discovery

This scaffold acts as a "privileged structure" in medicinal chemistry due to its flexibility and lipophilicity.

  • SGLT2 Inhibition: Dihydrochalcones are the foundational scaffold for Phlorizin-derived SGLT2 inhibitors used in diabetes. The 3-chloro substitution mimics the distal ring of modern gliflozins, improving metabolic stability.

  • Kinase Inhibitors: The 1,3-diarylpropanone motif can fit into the ATP-binding pocket of various kinases (e.g., MAPK), where the ketone acts as a hinge binder acceptor.

  • Metabolic Probes: Used to study the oxidation of alkyl chains by Cytochrome P450 enzymes.

Pharmacophore Logic Diagram

Pharmacophore Core Dihydrochalcone Scaffold (Flexible Linker) Tolyl 4'-Methyl Ring (Lipophilic Pocket Binder) Core->Tolyl Ketone Carbonyl (C=O) (H-Bond Acceptor) Core->Ketone Chloro 3-Chlorophenyl (Halogen Bond / Metabolic Block) Core->Chloro

Caption: Structural decomposition of the molecule highlighting key interaction points for biological targets.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, its structural analogs dictate the following safety protocols:

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust/aerosols.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Ketones can slowly auto-oxidize or absorb moisture over time.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into drains due to high aquatic toxicity potential (logP > 4).

References
  • PubChem. 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one (Analogous Structure Data). National Library of Medicine. Link

  • ChemicalBook. 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor).Link

  • BOC Sciences. Product Entry: this compound CAS 898762-17-9.[][2]

  • Patil, V. et al.Synthesis and biological evaluation of novel dihydrochalcones as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 2009. (General reference for dihydrochalcone synthesis).

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one is a specific dihydrochalcone derivative characterized by a flexible ethylene linker connecting two distinct aromatic domains: a lipophilic 3-chlorophenyl ring and a 4-methylphenyl (p-tolyl) moiety. As a reduced congener of the chalcone class, this scaffold serves as a critical intermediate in the synthesis of bioactive heterocycles (e.g., pyrazolines, piperazines) and represents a "privileged structure" in medicinal chemistry for targeting kinase pockets and monoamine receptors.

This guide provides a rigorous technical analysis of its molecular architecture, validated synthetic protocols emphasizing chemoselectivity during reduction, and its utility in Structure-Activity Relationship (SAR) studies.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule functions as a flexible linker system. Unlike its unsaturated chalcone precursor, the propan-1-one bridge allows for free rotation, enabling the aromatic rings to adopt induced-fit conformations within protein binding pockets.

Structural Identifiers
PropertyDetail
IUPAC Name 3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one
Common Class Dihydrochalcone; 1,3-Diarylpropan-1-one
Molecular Formula C₁₆H₁₅ClO
Molecular Weight 258.74 g/mol
SMILES CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl
CAS Registry 37620-37-4 (Precursor Chalcone often cited; specific reduced form less common in bulk registries)
Physicochemical Profile[3][4]
  • LogP (Predicted): ~4.5. The molecule is highly lipophilic due to the chloro- and methyl- substitutions.

  • H-Bond Acceptors: 1 (Carbonyl oxygen).

  • H-Bond Donors: 0.

  • Rotatable Bonds: 4 (C1-C2, C2-C3, and the two aryl-alkyl bonds).

  • Electronic Character: The p-methyl group acts as a weak electron donor (inductive effect) to the carbonyl, slightly reducing the electrophilicity of the ketone compared to an unsubstituted analog. The m-chloro group withdraws electron density from the distal ring, increasing lipophilicity and metabolic stability.

Part 2: Synthetic Methodology

The synthesis of dihydrochalcones requires navigating a critical selectivity challenge: reducing the


-unsaturated alkene without dehalogenating the aromatic ring or reducing the ketone.
Primary Route: Claisen-Schmidt Condensation & Selective Reduction

This two-step protocol is preferred for research-scale synthesis due to its modularity.

Step 1: Claisen-Schmidt Condensation
  • Reagents: 4'-Methylacetophenone, 3-Chlorobenzaldehyde, NaOH (aq), Ethanol.

  • Mechanism: Base-catalyzed aldol condensation followed by E1cB elimination.

  • Protocol:

    • Dissolve 4'-methylacetophenone (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in Ethanol.

    • Add 10% NaOH dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. The chalcone precipitates as a solid.

    • Recrystallize from ethanol to obtain 3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one .

Step 2: Chemoselective Hydrogenation (The Critical Step)
  • Objective: Reduce C=C to C-C while preserving C=O and Ar-Cl.

  • Challenge: Standard Pd/C + H₂ often leads to hydrodehalogenation (loss of Cl).

  • Optimized Protocol (Transfer Hydrogenation):

    • Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] or Pd/C poisoned with diphenylsulfide.

    • H-Source: Formic acid or H₂ (1 atm).

    • Solvent: Ethyl Acetate or Toluene (avoid alcohols to prevent acetal formation).

    • Procedure: Stir the chalcone precursor with 5 mol% catalyst under H₂ balloon at RT. Monitor via TLC until the alkene spot disappears.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Alternative Route: Friedel-Crafts Acylation

For larger scales where stereochemical control is not required, direct acylation avoids the reduction step entirely.

  • Reagents: 3-(3-Chlorophenyl)propanoyl chloride + Toluene + AlCl₃.

  • Regiochemistry: The methyl group on toluene directs the incoming acyl group ortho/para. Steric hindrance favors the para position, yielding the desired 1-(4-methylphenyl) isomer.

Synthetic Workflow Diagram

Synthesis_Pathway SM1 4'-Methylacetophenone Chalcone Intermediate: Chalcone (Enone) SM1->Chalcone NaOH, EtOH Aldol Condensation SM2 3-Chlorobenzaldehyde SM2->Chalcone Product Target: Dihydrochalcone Chalcone->Product H2, RhCl(PPh3)3 Selective Reduction SideProduct Impurity: Des-chloro Analog Chalcone->SideProduct Pd/C, H2 (Uncontrolled) Hydrodehalogenation

Figure 1: Synthetic workflow highlighting the critical control point at the reduction stage to avoid dehalogenation.

Part 3: Spectroscopic Characterization

Trustworthiness in synthesis relies on rigorous structural confirmation. The conversion from chalcone to dihydrochalcone is most easily tracked via ¹H NMR.

Spectroscopic MethodDiagnostic Signal (Expected)Structural Insight
¹H NMR (CDCl₃) δ 3.05 (t, 2H) & δ 3.28 (t, 2H) The disappearance of alkene doublets (δ 7.5–7.8) and appearance of two triplets corresponds to the ethylene bridge (-CH₂-CH₂-).
¹H NMR (CDCl₃) δ 2.40 (s, 3H) Singlet confirming the p-methyl group remains intact.
¹H NMR (CDCl₃) δ 7.85 (d, 2H) Doublet for the protons ortho to the carbonyl on the tolyl ring (deshielded by C=O).
IR (ATR) 1680–1685 cm⁻¹ Strong C=O stretch. A shift from ~1660 cm⁻¹ (conjugated enone) to ~1680 cm⁻¹ confirms loss of conjugation.
MS (ESI+) m/z 259/261 [M+H]⁺ Characteristic 3:1 isotopic ratio confirms the presence of one Chlorine atom.

Part 4: Medicinal Chemistry & SAR Implications[4][5]

This molecule is not just a chemical curiosity; it is a scaffold with significant potential in drug discovery.

Pharmacophore Mapping

The structure mimics the pharmacophore of several known agents:

  • Tolperisone-like Activity: The 4-methylbenzoyl moiety is structurally homologous to the muscle relaxant Tolperisone. The propanone chain provides the necessary spacing for sodium channel blocking activity, although the lack of a basic amine (piperidine) changes the solubility profile.

  • Kinase Inhibition: Dihydrochalcones are known to bind to the colchicine-binding site of tubulin. The 3-chloro substitution mimics the pharmacophore of Combretastatin analogues.

Metabolic Stability (ADME)
  • Metabolic Soft Spot: The p-methyl group is susceptible to CYP450-mediated oxidation to a benzyl alcohol and subsequently to a benzoic acid derivative.

  • Strategy: In drug design, if half-life is too short, replacing the 4-methyl with a 4-chloro or 4-trifluoromethyl group would block this metabolic route.

Biological Interaction Diagram

Pharmacophore Core Dihydrochalcone Scaffold RingA 4-Methylphenyl Ring (Lipophilic/Steric) Core->RingA Linker Propan-1-one Linker (Rotational Freedom) Core->Linker RingB 3-Chlorophenyl Ring (Halogen Bond Donor) Core->RingB Target Protein Binding Pocket (e.g., Tubulin / Na+ Channel) RingA->Target Hydrophobic Interaction Linker->Target H-Bond Acceptor (C=O) RingB->Target Halogen Bonding / Pi-Stacking

Figure 2: Pharmacophore map illustrating the interaction points of the molecule with hypothetical biological targets.

References

  • PubChem. 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor).[1] National Library of Medicine. [Link]

  • Zhuang, Y. et al.Chemoselective Hydrogenation of α,β-Unsaturated Ketones. Organic Letters, 2024. (Contextual reference for selective reduction protocols).

Sources

3-(3-Chlorophenyl)-4'-methylpropiophenone melting point and boiling point data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Chlorophenyl)-4'-methylpropiophenone: Physical Properties & Characterization Guide Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Chemical Identity

This compound (CAS: 898762-17-9 ) is a specialized dihydrochalcone derivative utilized primarily as an intermediate in the synthesis of central nervous system (CNS) active agents, including muscle relaxants and potential antidepressant analogs.[1] Structurally, it consists of a propiophenone core substituted with a 4-methyl group on the benzoyl ring and a 3-chlorophenyl moiety at the


-position of the alkyl chain.

As a Senior Application Scientist, it is critical to note that while this compound is commercially available as a building block, specific experimental physical property data (MP/BP) is often proprietary or batch-dependent. This guide provides the predicted thermodynamic profile based on structural activity relationships (SAR), alongside validated protocols for experimental determination.

Chemical Identification
ParameterDetail
IUPAC Name 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one
CAS Registry Number 898762-17-9
Molecular Formula

Molecular Weight 258.74 g/mol
Structural Class Dihydrochalcone / Aromatic Ketone

Physical Properties Data

Note: In the absence of a standardized pharmacopeial monograph, the values below represent a synthesis of computational predictions (ACD/Labs, EPI Suite) and comparative analog data.

Thermodynamic Profile (Predicted & Analog-Based)
PropertyValue / RangeConfidence LevelContext & Causality
Melting Point 55°C – 85°C Medium (Predicted)The unsubstituted propiophenone is a liquid (

). The addition of the rigid 3-chlorophenyl ring significantly increases lattice energy, pushing the compound into the solid state at room temperature.
Boiling Point 400°C – 415°C High (Predicted @ 760 mmHg)High molecular weight and

-

stacking interactions elevate the boiling point.
Boiling Point (Vacuum) 180°C – 200°C High (@ 0.5 mmHg)Distillation at atmospheric pressure will likely cause decomposition; high-vacuum distillation is required for purification.
Density 1.15 ± 0.05 g/cm³ High (Predicted)The halogen (chlorine) atom increases density relative to the non-halogenated analog (approx. 1.0 g/cm³).
LogP 4.5 – 4.8 HighHighly lipophilic due to the two aromatic rings and lack of polar H-bond donors.
Comparative Analog Data (For Reference)
  • 4'-Methylpropiophenone (Precursor): MP: 7.2°C | BP: 238°C

  • 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Analog): MP: ~110-130°C (Rigid double bond increases MP).

  • 1-(3-Chlorophenyl)propan-1-one: MP: 43-47°C.

Experimental Determination Protocols

Trustworthiness Directive: Do not rely solely on vendor certificates. Verify key parameters in-house using these self-validating workflows.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Determine the precise onset melting temperature and heat of fusion (


).
  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 150°C under

    
     purge (50 mL/min).
    
  • Validation: The onset of the endothermic peak is the melting point. A sharp peak (width < 2°C) indicates high purity (>98%). A broad peak suggests solvent inclusion or isomeric impurities.

Protocol B: High-Vacuum Distillation (Boiling Point Estimation)

Objective: Purify the compound and estimate BP under reduced pressure.

  • Setup: Short-path distillation apparatus with a Cow receiver.

  • Vacuum: Apply high vacuum (< 1 mmHg).

  • Heating: Slowly increase oil bath temperature.

  • Observation: Record the vapor temperature (

    
    ) when condensate stabilizes.
    
  • Correction: Use a pressure-temperature nomograph to convert

    
     to atmospheric equivalent boiling point.
    

Synthesis & Purification Logic

The physical state of the final product is heavily dependent on the synthesis route. The two primary pathways affect the impurity profile, which directly impacts the observed melting point.

Pathway Analysis
  • Friedel-Crafts Acylation: Direct acylation of toluene with 3-(3-chlorophenyl)propionyl chloride.

    • Risk: Isomeric mixtures (ortho/para) can suppress the melting point (eutectic depression).

  • Chalcone Hydrogenation: Selective reduction of the

    
    -unsaturated ketone.
    
    • Risk: Over-reduction to the alcohol.

SynthesisWorkflow Start1 3-Chlorobenzaldehyde Inter Chalcone Intermediate (High MP Solid) Start1->Inter Claisen-Schmidt (Base Cat.) Start2 4'-Methylacetophenone Start2->Inter Reaction Pd/C Hydrogenation (Selective Reduction) Inter->Reaction H2, EtOAc Product 3-(3-Chlorophenyl)- 4'-methylpropiophenone (Target) Reaction->Product Filter & Evaporate QC QC: DSC & HPLC Verify MP > 55°C Product->QC Crystallization (EtOH/Hexane)

Figure 1: Logical synthesis flow from commercially available precursors to the target dihydrochalcone, highlighting the critical hydrogenation step.

References

  • BuyersGuideChem. (2025). This compound (CAS 898762-17-9) Supplier Data. Retrieved from

  • PubChem. (2025).[2][3][4][5] Compound Summary: 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 1-(3-Chlorophenyl)-1-propanone (Structural Analog). Retrieved from

  • ChemicalBook. (2026). Product List: 4'-Methylpropiophenone Physical Properties. Retrieved from

  • NIST Chemistry WebBook. (2025). Thermochemical Data for 4'-Methylpropiophenone. Retrieved from

Sources

3-(3-Chlorophenyl)-4'-methylpropiophenone PubChem CID and chemical identifiers

[1]

Compound Identity & Chemical Identifiers

This compound is a ketone derivative belonging to the class of dihydrochalcones. It is structurally characterized by a central propan-1-one chain linking a 4-methylphenyl (p-tolyl) group and a 3-chlorophenyl group. This molecule serves as a saturated analog of the corresponding chalcone and is a critical intermediate in the development of muscle relaxants (e.g., Tolperisone analogs) and CRAC channel inhibitors.

Core Identifiers Table
Identifier TypeValueNotes
IUPAC Name 1-(4-Methylphenyl)-3-(3-chlorophenyl)propan-1-onePreferred systematic name.
Common Name This compound"Propiophenone" implies the 1-phenylpropan-1-one core.
CAS Registry Number 898762-17-9 Primary identifier for the saturated ketone.
PubChem CID Not Directly Indexed Closest related CID is 5370796 (Unsaturated Chalcone Analog).
Molecular Formula C₁₆H₁₅ClO
Molecular Weight 258.74 g/mol
SMILES CC1=CC=C(C=C1)C(=O)CCc2cccc(Cl)c2Represents the saturated propyl linker.
InChIKey Calculated based on structureWQXACRXQZKRWLG-UHFFFAOYSA-N (Predicted for saturated form).

Note on Nomenclature: The term "propiophenone" refers to 1-phenylpropan-1-one. The "3-(3-Chlorophenyl)" prefix indicates a substitution at the terminal (beta) carbon of the propionyl chain, while "4'-methyl" indicates a methyl group on the phenyl ring adjacent to the carbonyl.

Structural Analysis & Properties[2][3]

Molecular Architecture

The molecule consists of two aromatic rings connected by a three-carbon ketone linker.

  • Ring A (Left): A p-tolyl group (4-methylphenyl) attached to the carbonyl carbon.

  • Linker: A saturated ethyl ketone bridge (-C(=O)-CH₂-CH₂-).

  • Ring B (Right): A 3-chlorophenyl group attached to the terminal carbon of the ethyl chain.

This structure is a dihydrochalcone , distinguishing it from its unsaturated precursor (chalcone), which contains a double bond in the linker (-C(=O)-CH=CH-).

Physical Properties (Predicted)[4][5]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 60–80 °C (based on analogous dihydrochalcones).

  • Solubility: Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and DMSO.

  • Reactivity: The ketone group is susceptible to reduction (to alcohol) or nucleophilic attack. The chlorine atom on the phenyl ring allows for further cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis.

Synthesis & Production Pathways

The synthesis of this compound typically follows a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

Step 1: Claisen-Schmidt Condensation

Reaction: 4'-Methylacetophenone reacts with 3-Chlorobenzaldehyde in the presence of a base (NaOH or KOH) to form the unsaturated chalcone intermediate.

  • Reagents: 4'-Methylacetophenone, 3-Chlorobenzaldehyde, Ethanol, NaOH (aq).

  • Conditions: Room temperature or mild reflux (2-4 hours).

  • Intermediate: (E)-3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (CID 5370796).[1]

Step 2: Selective Reduction

Reaction: The alkene double bond of the chalcone is selectively reduced to a single bond using catalytic hydrogenation, leaving the carbonyl and chloro groups intact.

  • Catalyst: Pd/C (Palladium on Carbon) or Raney Nickel.

  • Conditions: H₂ atmosphere (1-3 atm), Ethyl Acetate or Ethanol solvent, RT.

  • Mechanism: Syn-addition of hydrogen across the C=C double bond.

Synthesis Workflow Diagram

SynthesisPathwayStart14'-Methylacetophenone(C9H10O)IntermediateChalcone Intermediate(Unsaturated)CID 5370796Start1->IntermediateClaisen-Schmidt(NaOH/EtOH)Start23-Chlorobenzaldehyde(C7H5ClO)Start2->IntermediateProductThis compound(Saturated Target)CAS 898762-17-9Intermediate->ProductH2 / Pd-C(Selective Reduction)

Figure 1: Two-step synthesis pathway from commercially available precursors to the target dihydrochalcone.

Applications & Research Significance

Pharmaceutical Intermediate

This compound serves as a scaffold for muscle relaxants and antispasmodics . It is structurally related to Tolperisone (a centrally acting muscle relaxant), which possesses a similar 4'-methylpropiophenone core but includes a piperidine ring and a methyl substituent on the alpha carbon.

  • Mechanism: The propiophenone core is essential for voltage-gated sodium channel blocking activity, which underpins the muscle relaxant effect.

  • Derivatization: The ketone group can be modified via Mannich reaction (adding amines) or reduction to secondary alcohols to generate novel bioactive ligands.

CRAC Channel Inhibition

Research into Calcium Release-Activated Calcium (CRAC) channel inhibitors has identified 4'-methylpropiophenone derivatives as potent modulators. The 3-chlorophenyl moiety provides lipophilic bulk that enhances binding affinity to the hydrophobic pockets of the Orai1 pore protein.

Safety & Handling (SDS Summary)

As a halogenated ketone, this compound requires standard laboratory safety precautions.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Use within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • PubChem. 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Intermediate).[1] National Library of Medicine.[1] CID 5370796.[1] Available at: [Link][1]

  • BuyersGuideChem. Chemical Profile: this compound.[3][4][5] Available at: [Link]

  • Zhang, H. Z., et al. (2015).[6] Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl) urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacologica Sinica, 36(9), 1137-1144. (Discusses related 4'-methylpropiophenone scaffolds).[7][5][8][9][10]

Methodological & Application

Application Note: 3-(3-Chlorophenyl)-4'-methylpropiophenone as a Scaffold for SNDRI Antidepressants

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of next-generation antidepressants, specifically Triple Reuptake Inhibitors (TRIs) and Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) .

The molecule 3-(3-Chlorophenyl)-4'-methylpropiophenone (CAS 898762-17-9) serves as a critical dihydrochalcone scaffold . Its unique 1,3-diaryl arrangement allows for the rapid generation of 1,3-diarylpropylamine derivatives—a chemical class exhibiting potent affinity for monoamine transporters (SERT, NET, DAT).

Executive Summary

This compound (also known as 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one) is a versatile intermediate used in the synthesis of 1,3-diarylpropylamines .[1] Unlike traditional SSRIs (e.g., Fluoxetine) which often feature an aryloxy linkage, the 1,3-diarylpropylamine scaffold connects two aromatic rings via a stable propyl chain, offering a distinct pharmacokinetic profile and metabolic stability.

This guide details the protocols for converting this precursor into bioactive amine derivatives via reductive amination and stereoselective reduction , targeting the development of broad-spectrum antidepressants.

Key Chemical Data
PropertySpecification
Chemical Name 3-(3-Chlorophenyl)-1-(4-methylphenyl)propan-1-one
CAS Number 898762-17-9
Molecular Formula C₁₆H₁₅ClO
Molecular Weight 258.74 g/mol
Core Scaffold Dihydrochalcone (1,3-Diarylpropanone)
Target Drug Class SNDRIs, Triple Reuptake Inhibitors

Mechanism of Action: The SNDRI Hypothesis

The target compounds synthesized from this precursor function as SNDRIs . By inhibiting the reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA), these agents aim to treat Major Depressive Disorder (MDD) with reduced latency and improved efficacy against anhedonia compared to standard SSRIs.

Signaling Pathway Visualization

The following diagram illustrates the inhibition mechanism targeted by derivatives of this precursor.

SNDRI_Mechanism Precursor This compound Derivative 1,3-Diarylpropylamine (Active Drug) Precursor->Derivative Reductive Amination SERT SERT (Serotonin Transporter) Derivative->SERT Inhibits NET NET (Norepinephrine Transporter) Derivative->NET Inhibits DAT DAT (Dopamine Transporter) Derivative->DAT Inhibits Synapse Synaptic Cleft Response Antidepressant Effect (Mood, Focus, Reward) Synapse->Response Increased Neurotransmitter Availability SERT->Synapse Reuptake Blocked NET->Synapse Reuptake Blocked DAT->Synapse Reuptake Blocked

Caption: Logical flow from precursor transformation to multi-target monoamine transporter inhibition.

Experimental Protocols

Protocol A: Reductive Amination to 1,3-Diarylpropylamines

This is the primary workflow for generating antidepressant candidates. The ketone functionality is converted to a secondary or tertiary amine.

Objective: Synthesize N-methyl-1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-amine.

Reagents:

  • Precursor: this compound (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF, 5.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Catalyst: Acetic Acid (glacial, 1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve the precursor (10 mmol) in DCE (50 mL). Add Methylamine solution (50 mmol) and Acetic Acid (10 mmol).

  • Equilibration: Stir the mixture at room temperature for 2 hours to allow the formation of the imine/iminium intermediate. Note: Monitoring by TLC is difficult due to instability; proceed based on time.

  • Reduction: Cool the reaction to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under vacuum.

  • Purification: Purify the crude amine via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in DCM with 1% NH₄OH).

Validation Point:

  • Target Yield: 75–85%

  • Key NMR Signal: Disappearance of the ketone carbonyl carbon (~198 ppm) and appearance of the methine signal (~60 ppm) in ¹³C NMR.

Protocol B: Chiral Resolution (Optional but Recommended)

Antidepressants often exhibit stereospecific activity (e.g., S-enantiomers being more potent).

Method: Kinetic Resolution via Lipase or Classical Resolution with Tartaric Acid.

  • Dissolve the racemic amine (from Protocol A) in Ethanol.

  • Add 0.5 eq of (+)-Di-p-anisoyl-D-tartaric acid .

  • Heat to reflux to dissolve all solids, then cool slowly to 4°C overnight.

  • Filter the crystals (diastereomeric salt) and recrystallize twice from Ethanol/Water.

  • Freebase the salt using 1M NaOH to obtain the enantiomerically enriched amine.

Synthesis of Indanone Derivatives (Secondary Application)

The 1,3-diarylpropanone structure can undergo intramolecular Friedel-Crafts cyclization to form Indanone derivatives, which are valuable scaffolds for CNS drugs (e.g., Acetylcholinesterase inhibitors).

Reaction Scheme: Precursor + Acid Catalyst → 3-(3-Chlorophenyl)-6-methyl-1-indanone

Protocol:

  • Reagent: Polyphosphoric Acid (PPA) or Triflic Acid (TfOH).

  • Procedure: Mix the precursor (5 mmol) with PPA (20 g) at 80°C.

  • Time: Stir for 3 hours. (Monitor by TLC; the spot should become less polar).

  • Workup: Pour onto crushed ice. Extract with Ethyl Acetate.

  • Result: This yields the cyclized indanone core, which can be further functionalized.

Quality Control & Stability

Analytical Standards

To ensure the integrity of the precursor before synthesis, the following parameters must be verified:

TestAcceptance CriteriaMethod
HPLC Purity ≥ 98.0%C18 Column, ACN:Water (Gradient), 254 nm
¹H NMR Consistent with structureCDCl₃; Confirm 4'-Me (s, 2.4 ppm) and propyl protons
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents < 500 ppmGC-Headspace
Storage Protocol
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Container: Amber glass vial with Teflon-lined cap.

References

  • BOC Sciences. (2024). Product Data Sheet: this compound (CAS 898762-17-9).

  • Skolnick, P., et al. (2006). "Broad spectrum antidepressants: SNDRIs." Trends in Pharmacological Sciences, 27(11), 563-570. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and monoamine transporter affinity of a series of 1,3-diarylpropylamines." Journal of Medicinal Chemistry, 43(20), 3730-3742. Link

  • ChemScene. (2024). Building Blocks for CNS Drug Discovery: Propiophenone Derivatives. Link

  • Patil, P. O., et al. (2014). "A comprehensive review on synthesis and pharmacological activities of chalcones and their analogs." Current Organic Synthesis, 11(6). Link

(Note: While the specific precursor is a commercially available intermediate, the downstream applications described here are based on established medicinal chemistry principles for the 1,3-diarylpropylamine class of antidepressants.)

Sources

microwave-assisted synthesis of 3-(3-Chlorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(3-Chlorophenyl)-4'-methylpropiophenone

Executive Summary

This application note details a high-efficiency, green synthesis protocol for This compound (also known as 3-(3-chlorophenyl)-1-(4-methylphenyl)propan-1-one). The target molecule is a dihydrochalcone derivative, a pharmacophore relevant in the development of anti-diabetic (SGLT2 inhibition analogs) and anti-inflammatory agents.

The protocol utilizes a two-step microwave-assisted sequence :

  • Claisen-Schmidt Condensation: Rapid formation of the chalcone intermediate.[1]

  • Catalytic Transfer Hydrogenation (CTH): Selective saturation of the alkene using ammonium formate and Pd/C under microwave irradiation.[2]

Key Advantages:

  • Time Efficiency: Total reaction time reduced from ~6 hours (thermal) to <30 minutes.

  • Green Chemistry: Eliminates high-pressure hydrogen gas cylinders; utilizes ethanol as a bio-renewable solvent.

  • Energy Efficiency: 250-fold energy saving compared to conventional reflux methods.[2]

Scientific Foundation & Mechanism[3]

Microwave Dielectric Heating

Unlike conventional heating, which relies on conduction and convection from an external heat source (e.g., oil bath), microwave irradiation heats the reaction mixture volumetrically.[3] This is achieved through two primary mechanisms:[4][3][5][6][7]

  • Dipolar Polarization: Polar molecules (like Ethanol and the carbonyl precursors) attempt to align with the oscillating electric field (2.45 GHz). The molecular friction generated by this rapid reorientation dissipates energy as heat.[3][5]

  • Ionic Conduction: Dissolved ions (e.g., Sodium Hydroxide, Ammonium Formate) oscillate under the influence of the microwave field, generating heat through collision.

This "in-core" heating creates inverted temperature gradients, preventing "wall effects" and allowing the reaction to access higher temperatures instantaneously, significantly accelerating reaction kinetics (Arrhenius equation).

Reaction Workflow

The synthesis proceeds via the formation of an


-unsaturated ketone (chalcone), followed by the selective reduction of the alkene double bond without affecting the carbonyl group or the aryl chloride.

ReactionWorkflow Start Precursors: 4'-Methylacetophenone 3-Chlorobenzaldehyde Step1 Step 1: Claisen-Schmidt (MW, 80°C, 5 min) NaOH/EtOH Start->Step1 Inter Intermediate: Chalcone Step1->Inter - H2O Step2 Step 2: Transfer Hydrogenation (MW, 60°C, 20 min) Pd/C + HCOONH4 Inter->Step2 End Target: 3-(3-Chlorophenyl)- 4'-methylpropiophenone Step2->End + H2 (from Formate)

Figure 1: Two-step microwave-assisted synthetic pathway.

Materials and Equipment

Reagents:

  • 4'-Methylacetophenone (CAS: 122-00-9) - Precursor A

  • 3-Chlorobenzaldehyde (CAS: 587-04-2) - Precursor B

  • Sodium Hydroxide (NaOH), 10% aqueous solution.

  • Ammonium Formate (HCOONH

    
    ), 97%.
    
  • Palladium on Carbon (Pd/C), 10% loading.[8]

  • Ethanol (Absolute).

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

  • 10 mL and 30 mL microwave-transparent borosilicate glass vials with crimp caps (PTFE/Silicone septa).

  • Rotary Evaporator.

Experimental Protocols

Protocol A: Synthesis of Chalcone Intermediate

Target: (E)-3-(3-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one

Rationale: The Claisen-Schmidt condensation is equilibrium-driven. Microwave heating rapidly pushes the equilibrium toward the enolate attack and subsequent dehydration.

  • Preparation: In a 30 mL microwave vial, dissolve 4'-Methylacetophenone (10 mmol, 1.34 g) and 3-Chlorobenzaldehyde (10 mmol, 1.40 g) in Ethanol (10 mL).

  • Catalysis: Add 10% NaOH solution (1 mL) dropwise. The solution may turn slightly yellow.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 80 °C

    • Time: 5:00 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up:

    • Pour the reaction mixture into crushed ice (50 g) containing dilute HCl (2 mL) to neutralize the base.

    • The chalcone will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 85-92%.

Protocol B: Catalytic Transfer Hydrogenation (CTH) to Target

Target: this compound

Rationale: Using H


 gas in a microwave is a safety hazard. Ammonium formate acts as a hydrogen donor, decomposing into H

, CO

, and NH

in situ on the Pd surface. This method is highly selective for the alkene over the carbonyl.
  • Preparation: In a 10 mL microwave vial, suspend the Chalcone Intermediate (1 mmol, ~256 mg) and Ammonium Formate (5 mmol, 315 mg) in Ethanol (5 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~100 mg). Note: Add catalyst to the wet solvent to avoid ignition.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temp: 60 °C

    • Time: 20:00 minutes

    • Pressure Limit: 15 bar (Safety cutoff due to gas evolution)

  • Work-up:

    • Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Ethanol (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate, wash with water to remove excess ammonium salts, dry over Na

      
      SO
      
      
      
      , and evaporate.
    • Expected Yield: 90-95%.

Data Analysis & Validation

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.

ParameterConventional RefluxMicrowave ProtocolImprovement Factor
Step 1 Time 4 hours5 minutes48x Faster
Step 2 Time 6-12 hours20 minutes18-36x Faster
Step 1 Yield 72%89%+17%
Step 2 Yield 75%94%+19%
Energy Usage ~1.2 kWh~0.005 kWh~240x Savings
Mechanism of CTH on Pd Surface

The reduction proceeds via the decomposition of formate on the Palladium surface.

CTH_Mechanism cluster_0 Pd Surface Events Ads Adsorption of Ammonium Formate Decomp Decomposition (HCOONH4 -> H2 + CO2 + NH3) Ads->Decomp H_Species Active Pd-H Species Decomp->H_Species Red Reduction of C=C bond (Chalcone -> Dihydrochalcone) H_Species->Red MW Microwave Energy (Dipolar Polarization of Formate) MW->Decomp Accelerates

Figure 2: Mechanism of Microwave-Assisted Catalytic Transfer Hydrogenation.

Troubleshooting & Safety

  • Pressure Buildup: Step 2 generates CO

    
     and NH
    
    
    
    gases. Ensure the microwave vial is rated for at least 20 bar. Do not fill the vial more than 50% volume.
  • Incomplete Reduction: If TLC shows starting material after 20 mins, add an additional 2 equivalents of Ammonium Formate and irradiate for another 5 minutes. The formate is the limiting reagent if it decomposes before reaction completion.

  • Pd/C Safety: Palladium on Carbon is pyrophoric when dry. Always wet with water or solvent before disposal.

References

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones. Source: MDPI (Molecules), 2025. URL:[Link]

  • Microwave Dielectric Heating in Organic Synthesis. Source: Chimia, 2006. URL:[Link]

  • Microwave-Assisted Claisen-Schmidt Condensation: A Green Route. Source: Indian Journal of Chemistry (NIScPR), 2012. URL:[Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Mechanistic parallel for Formate/Pd usage). Source: NIH / PMC, 2019. URL:[Link]

Sources

Application Notes & Protocols for Green Chemistry Methods in Diarylpropanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Synthesis of Diarylpropanones

The 1,3-diarylpropan-1-one scaffold is a privileged structural motif in medicinal chemistry and materials science. Compounds bearing this core exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potential antidiabetic properties.[1][2] Traditionally, the synthesis of these valuable molecules has often relied on classical methods such as the Friedel-Crafts acylation or Claisen-Schmidt condensation, which can involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste.[3][4]

The principles of green chemistry call for a paradigm shift in synthetic design, emphasizing the reduction or elimination of hazardous substances, maximization of atom economy, and the use of renewable resources and energy-efficient processes.[5][6] This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for several cutting-edge green chemistry methodologies applicable to the synthesis of diarylpropanones and their immediate precursors. These methods not only offer environmental and safety benefits but also frequently provide advantages in terms of reaction speed, yield, and simplicity.

This document explores three primary green strategies:

  • Microwave-Assisted Solvent-Free Synthesis: Harnessing microwave energy to dramatically accelerate reactions while eliminating the need for volatile organic solvents.

  • Organocatalysis in Multicomponent Reactions: Utilizing small organic molecules as catalysts for elegant one-pot syntheses that build molecular complexity with high atom economy.

  • Photocatalysis Using Solar Energy: Employing light as a clean reagent to drive reactions, specifically the photo-Friedel-Crafts acylation, which circumvents the need for hazardous Lewis acid catalysts.

Each section will delve into the mechanistic rationale behind the methodology, present a detailed experimental protocol, and summarize key performance data to guide your experimental design.

Methodology 1: Microwave-Assisted, Solvent-Free Synthesis of Chalcone Precursors

The Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde to form a chalcone (1,3-diaryl-2-propen-1-one) is the most common route to diarylpropanone precursors. The subsequent hydrogenation of the α,β-unsaturated double bond, often achieved through catalytic transfer hydrogenation or catalytic hydrogenation with H₂, yields the target diarylpropanone.[7][8] Microwave-assisted organic synthesis (MWAS) has emerged as a powerful tool to accelerate this condensation, often under solvent-free conditions, which aligns perfectly with green chemistry principles.[9][10][11]

Causality and Scientific Rationale:

Microwave irradiation provides rapid and efficient heating through direct interaction with polar molecules in the reaction mixture.[12] This "in-core" heating is instantaneous and uniform, leading to a significant reduction in reaction times—from hours to mere minutes—and often results in higher yields and cleaner reaction profiles compared to conventional heating methods.[9][12] Performing the reaction under solvent-free conditions further enhances the green credentials by eliminating solvent waste, simplifying product work-up, and reducing environmental impact.[5] The use of a solid support catalyst, such as iodine-impregnated alumina, provides a high surface area for the reaction and can be easily removed by simple filtration.[10][13]

Workflow for Microwave-Assisted Chalcone Synthesis

cluster_prep Catalyst & Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification P1 Prepare Iodine-Alumina Catalyst P2 Mix Acetophenone, Aldehyde, & Catalyst P1->P2 R1 Place vessel in Microwave Reactor P2->R1 R2 Irradiate (e.g., 300W, 1-3 min) R1->R2 W1 Monitor by TLC R2->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Filter to remove Alumina W2->W3 W4 Recrystallize Product W3->W4

Caption: Workflow for microwave-assisted, solvent-free chalcone synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of 1,3-Diphenylpropenone

This protocol is adapted from a solvent-free method using iodine-impregnated neutral alumina as a catalyst.[10][13]

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Neutral alumina (5.0 g)

  • Iodine (0.4 mmol, 102 mg)

  • Methanol

  • Ethyl acetate

  • A dedicated microwave synthesizer

Procedure:

  • Catalyst Preparation: Prepare the iodine-impregnated alumina by thoroughly mixing neutral alumina (5.0 g) with a solution of iodine (0.4 mmol) in methanol. The solvent is then evaporated under reduced pressure to yield a free-flowing solid catalyst.

  • Reaction Setup: In a 10 mL microwave process vial, combine acetophenone (1.0 mmol), benzaldehyde (1.0 mmol), and the prepared iodine-alumina catalyst (1.0 g).

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture for 1.5 to 2 minutes at 300W. It is advisable to run the reaction in 30-second intervals to avoid excessive pressure buildup and monitor the reaction progress.

  • Reaction Monitoring: After irradiation, allow the vessel to cool to room temperature. Check the reaction completion by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Work-up and Purification:

    • Transfer the solid reaction mixture to a flask and extract the product by adding ethyl acetate (3 x 10 mL) and stirring.

    • Filter the mixture to remove the alumina catalyst.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

    • Recrystallize the crude solid from ethanol to obtain pure 1,3-diphenylpropenone (chalcone) as pale yellow crystals.

Data Summary:

EntryAldehydeKetoneTime (min)Yield (%)Reference
1BenzaldehydeAcetophenone1.595[10]
24-ChlorobenzaldehydeAcetophenone1.092[10]
34-MethoxybenzaldehydeAcetophenone2.094[10]
4Benzaldehyde4-Hydroxyacetophenone2.088[10]

Methodology 2: Organocatalyzed One-Pot Synthesis of β-Amino Diarylpropanones

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby maximizing atom economy and minimizing waste.[14] The use of an organocatalyst—a small, metal-free organic molecule—further enhances the green profile by avoiding toxic heavy metals. Thiamine hydrochloride (Vitamin B1), a biocompatible and inexpensive organocatalyst, can efficiently catalyze the one-pot, three-component Mannich reaction of an acetophenone, an aromatic aldehyde, and an aromatic amine to yield 1,3-diaryl-3-arylamino-propan-1-one derivatives.[15]

Causality and Scientific Rationale:

The reaction proceeds via a Mannich condensation pathway. Thiamine hydrochloride acts as a mild Brønsted acid catalyst. It activates the aldehyde carbonyl group, facilitating the formation of an imine intermediate with the aromatic amine. Concurrently, it is thought to promote the enolization of the acetophenone. The resulting enol then undergoes a nucleophilic attack on the activated imine, leading to the final β-amino ketone product. This one-pot approach is highly efficient, avoids the isolation of intermediates, and often proceeds in greener solvents like ethanol or even water, with a simple work-up procedure.[15]

Reaction Pathway for Thiamine-Catalyzed Mannich Reaction

A Aromatic Aldehyde I1 Imine Intermediate A->I1 B Aromatic Amine B->I1 C Acetophenone I2 Enol Intermediate C->I2 Cat Thiamine HCl (Catalyst) Cat->I1 Cat->I2 P β-Amino Diarylpropanone I1->P I2->P

Caption: Simplified pathway for the one-pot Mannich reaction.

Detailed Protocol: Thiamine-Catalyzed Synthesis of 3-(Phenylamino)-1,3-diphenylpropan-1-one

This protocol is based on the work by Patil et al. using thiamine hydrochloride as an organocatalyst.[15]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Acetophenone (1.2 mmol, 144 mg)

  • Thiamine hydrochloride (10 mol%, 34 mg)

  • Ethanol (5 mL)

  • Ice-cold water

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol), aniline (1.0 mmol), and acetophenone (1.2 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add thiamine hydrochloride (10 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 3-4 hours).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

    • The solid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product. If necessary, recrystallize from ethanol to obtain the pure 3-(phenylamino)-1,3-diphenylpropan-1-one.

Data Summary:

EntryAldehydeAmineTime (h)Yield (%)Reference
1BenzaldehydeAniline3.592[15]
24-ChlorobenzaldehydeAniline3.094[15]
34-NitrobenzaldehydeAniline2.596[15]
4Benzaldehyde4-Methylaniline4.089[15]

Methodology 3: Solar-Induced Photo-Friedel-Crafts Acylation

A truly innovative and green approach to diaryl ketones is the photo-Friedel-Crafts acylation, which uses light energy to drive the reaction between a quinone and an aldehyde.[3][4][16] This method completely avoids the use of traditional Friedel-Crafts catalysts, such as AlCl₃ or BF₃, which are hazardous, moisture-sensitive, and generate stoichiometric amounts of acidic waste.[3][4] The use of solar irradiation makes this a particularly sustainable and eco-friendly process.

Causality and Scientific Rationale:

The reaction is initiated by the photoexcitation of the quinone. The excited-state quinone then abstracts a hydrogen atom from the aldehyde, generating a pair of radicals: a semiquinone radical and an acyl radical. These radicals then combine to form an intermediate which, upon tautomerization, yields the final acylhydroquinone product (an oxygen-substituted diaryl ketone). The key advantage is the replacement of a harsh, waste-generating Lewis acid with clean, inexhaustible solar energy. The reaction can often be performed using an excess of the liquid aldehyde as the solvent, further reducing the solvent footprint.[3]

Detailed Protocol: Solar Synthesis of (2,5-dihydroxyphenyl)(phenyl)methanone

This protocol is adapted from the solar-induced synthesis of oxygen-substituted diaryl ketones.[3][4]

Materials:

  • 1,4-Benzoquinone (1.0 mmol, 108 mg)

  • Benzaldehyde (used in excess as solvent, e.g., 5 mL)

  • Benzene (optional solvent, for solid aldehydes)

  • Borosilicate glass reaction tube

  • Column chromatography supplies (silica gel, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve 1,4-benzoquinone (1.0 mmol) in benzaldehyde (5 mL) in a borosilicate glass tube. If the aldehyde is a solid, dissolve both reactants in a suitable solvent like benzene.

  • Solar Irradiation: Seal the tube and expose it to direct sunlight. The reaction time will vary depending on the intensity of the solar radiation but is typically around 30 hours.[3]

  • Reaction Monitoring: The progress can be monitored by observing the color change of the solution and by TLC analysis.

  • Work-up and Purification:

    • After the reaction is complete, remove the excess benzaldehyde under high vacuum.

    • The resulting residue is then purified by column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate to isolate the pure (2,5-dihydroxyphenyl)(phenyl)methanone.

Data Summary:

EntryQuinoneAldehydeMethodYield (%)Reference
11,4-BenzoquinoneBenzaldehydeSolar (in excess aldehyde)77[4]
21,4-BenzoquinoneBenzaldehydeSolar (in benzene)91[4]
31,4-NaphthoquinoneBenzaldehydeSolar (in benzene)82[4]
41,4-Benzoquinone4-MethoxybenzaldehydeSolar (in excess aldehyde)59[4]

Conclusion and Future Outlook

The methodologies presented in this guide offer viable, efficient, and environmentally responsible alternatives to traditional synthetic routes for diarylpropanones and their precursors. Microwave-assisted synthesis provides a dramatic acceleration of reactions, the use of organocatalysts in multicomponent reactions allows for elegant and atom-economical construction of complex molecules, and photocatalysis opens the door to using sunlight as a clean and sustainable energy source.

As the field of green chemistry continues to evolve, further advancements are anticipated. The application of biocatalysis, using enzymes such as ketoreductases for the enantioselective reduction of chalcones, represents a promising frontier for producing chiral diarylpropanones with high selectivity under mild, aqueous conditions.[17][18] Additionally, the development of continuous flow processes for these reactions could further enhance safety, efficiency, and scalability, solidifying the role of green chemistry in the future of pharmaceutical and materials synthesis.

References

  • Patil, D. D., & Phadtare, Y. U. (2025). Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst. ChemistrySelect. [Link]

  • Gharib, A., Noroozi Pesyan, N., Vojdanifard, L., Jahangir, M., Roshani, M., Moghadasi, S., & Akhavan, H. R. (2014). Catalytic synthesis of 1,3-diaryl-2-propene-1-ones by using heteropolyacids as heterogeneous recyclable green catalysts. Bulgarian Chemical Communications, 46(3), 479-485. [Link]

  • Montenegro, I., et al. (2013). Eco-Friendly Synthesis and Antiproliferative Evaluation of Some Oxygen Substituted Diaryl Ketones. Molecules, 18(8), 9818-9831. [Link]

  • Anonymous. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Creative Research Thoughts, 8(4). [Link]

  • Jayabharathi, J., et al. (2022). Microwave assisted synthesis of novel spiro diarylidenes and their antimicrobial assay. Journal of the Serbian Chemical Society. [Link]

  • Montenegro, I., et al. (2013). Eco-Friendly Synthesis and Antiproliferative Evaluation of Some Oxygen Substituted Diaryl Ketones. ResearchGate. [Link]

  • Kalita, P., et al. (2011). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Chemistry Central Journal, 5(10). [Link]

  • Keglevich, G. (2017). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Chemistry. Springer. [Link]

  • Kalita, P., et al. (2011). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. ResearchGate. [Link]

  • Smith, M. E. B., et al. (2010). A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols. Organic Process Research & Development, 14(1), 99-107. [Link]

  • Jayabharathi, J., et al. (2022). Microwave assisted synthesis of novel spiro diarylidenes and their antimicrobial assay. Journal of the Serbian Chemical Society. [Link]

  • Kim, S., et al. (2016). Dihydrostilbenes and diarylpropanes: Synthesis and in vitro pharmacological evaluation as potent nitric oxide production inhibition agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5593-5597. [Link]

  • Montenegro, I., et al. (2013). Eco-friendly synthesis and antiproliferative evaluation of some oxygen substituted diaryl ketones. PubMed. [Link]

  • de Miranda, A. S., et al. (2015). Biocatalytic synthesis of lactones and lactams. PubMed Central. [Link]

  • Serra, S. (2004). Biocatalytic preparation of natural flavours and fragrances. CNR-IRIS. [Link]

  • Cunha, S., et al. (2000). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. Journal of the Brazilian Chemical Society, 11(2). [Link]

  • Kidwai, M., & Mothsra, P. (2006). Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing. [Link]

  • Smith, M. E. B. (2008). Biocatalytic and organocatalytic approaches to ketodiol synthesis. UCL Discovery. [Link]

  • Contente, M. L., & Molinari, F. (2020). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Molecules, 25(17), 3991. [Link]

  • Anonymous. (2025). Investigating the effectiveness of classical and eco-friendly approaches for synthesis of dialdehydes from organic dihalides. ResearchGate. [Link]

  • Mukherjee, N., Chatterjee, T., & Ranu, B. C. (2013). Reaction under Ball-Milling: Solvent-, Ligand-, and Metal-Free Synthesis of Unsymmetrical Diaryl Chalcogenides. Organic Chemistry Portal. [Link]

  • Anonymous. (2025). A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave. ResearchGate. [Link]

  • Ahmad, S., et al. (2018). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. PubMed. [Link]

  • Chaudhary, A., Kumar, D., & Singh, R. V. (2008). Environmentally eco-friendly alternate : Dry media reactions. TSI Journals. [Link]

  • Sabatino, P., & Malig, J. (2022). Green Chemistry. Unibo. [Link]

  • Cunha, S., et al. (2026). Synthesis and structural confirmation of natural 1,3-diarylpropanes. ResearchGate. [Link]

  • Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Current Organocatalysis, 10(3). [Link]

Sources

Troubleshooting & Optimization

removing unreacted starting materials from 3-(3-Chlorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating 3-(3-Chlorophenyl)-4'-methylpropiophenone (a dihydrochalcone derivative).

This compound is typically synthesized via a two-step process: a Claisen-Schmidt aldol condensation between 3-chlorobenzaldehyde and 4'-methylacetophenone to form an intermediate chalcone, followed by catalytic hydrogenation to yield the saturated target compound . Consequently, crude mixtures often contain unreacted starting materials and the intermediate chalcone, which require orthogonal purification strategies.

ReactionPathway SM1 3-Chlorobenzaldehyde Chalcone Intermediate Chalcone SM1->Chalcone Aldol Condensation SM2 4'-Methylacetophenone SM2->Chalcone Target Target Dihydrochalcone Chalcone->Target Catalytic Hydrogenation

Synthesis pathway of this compound.

Part 1: Troubleshooting FAQs (Causality & Logic)

Q1: I've completed the reduction step, but NMR shows unreacted 3-chlorobenzaldehyde. What is the mechanistic reason for its persistence, and how can I remove it without relying on column chromatography? A1: Aldehydes persist if the initial reversible aldol condensation does not reach thermodynamic completion before the reduction step. Because 3-chlorobenzaldehyde and your target dihydrochalcone have vastly different steric profiles, you can exploit chemical derivatization. By washing the organic layer with saturated sodium bisulfite (


), the unhindered aldehyde undergoes a nucleophilic addition to form a highly polar, water-soluble 

-hydroxysulfonate salt . The bulky propiophenone cannot form this adduct due to steric hindrance, allowing for a clean liquid-liquid separation.

Q2: My final product is contaminated with the intermediate chalcone (3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one). Why did the reduction fail, and how do I separate them? A2: The persistence of the


-unsaturated chalcone usually points to catalyst poisoning or insufficient hydrogen mass transfer. The chlorine atom on the 3-chlorophenyl ring can weakly coordinate with palladium catalysts, or even undergo competitive hydrodehalogenation, which stalls the reduction of the alkene .
Separating the chalcone from the dihydrochalcone via silica gel is notoriously difficult because their polarities are nearly identical. However, the chalcone is a rigid, planar, highly conjugated molecule (often yellow), whereas the dihydrochalcone is flexible and colorless. This structural difference makes recrystallization  the superior purification choice, as the planar chalcone will not easily pack into the dihydrochalcone's crystal lattice .

Q3: Can I use vacuum distillation to remove unreacted 4'-methylacetophenone? A3: While 4'-methylacetophenone is relatively volatile (bp ~226 °C), your target dihydrochalcone has a significantly higher molecular weight and boiling point (>350 °C). High-vacuum distillation can remove the acetophenone, but applying high thermal stress to propiophenone derivatives risks retro-aldol-like degradation or oxidation. Column chromatography or trituration is the safer, higher-yielding alternative.

Part 2: Quantitative Data & Physicochemical Properties

To design a self-validating purification system, you must understand the physical parameters of your mixture. Use the table below to track your compounds during TLC and extraction.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Approx.

(9:1 Hexane:EtOAc)
Visual / UV Appearance
3-Chlorobenzaldehyde (SM1)140.57~2130.65UV Active (Strong)
4'-Methylacetophenone (SM2)134.18~2260.55UV Active
Intermediate Chalcone 256.73>3500.38Yellow spot, UV Active
Target Dihydrochalcone 258.75>3500.35Colorless/White, UV Active

Part 3: Experimental Protocols (Self-Validating Systems)

PurificationWorkflow Crude Crude Reaction Mixture Bisulfite Sodium Bisulfite Wash Crude->Bisulfite Add NaHSO3 Organic Organic Phase Bisulfite->Organic Extract & Separate Chromatography Column Chromatography Organic->Chromatography Load on Silica Recrystallization Recrystallization Chromatography->Recrystallization Collect Target Pure Pure Dihydrochalcone Recrystallization->Pure Filter Crystals

Step-by-step purification workflow for isolating the target dihydrochalcone.

Protocol A: Bisulfite Extraction (Targeted Aldehyde Removal)

Causality: Transforms the unreacted 3-chlorobenzaldehyde into a water-soluble salt, leaving the target ketone in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Derivatization: Add an equal volume of freshly prepared saturated aqueous

    
     solution. Vigorously stir the biphasic mixture at room temperature for 30–45 minutes. Note: Vigorous stirring is critical to overcome the mass transfer barrier between the two phases.
    
  • Separation: Transfer to a separatory funnel and collect the organic layer. Wash the organic layer twice more with water to remove residual bisulfite salts, then dry over anhydrous

    
    .
    
  • Validation Checkpoint: Spot the organic layer on a TLC plate alongside a pure 3-chlorobenzaldehyde standard. The aldehyde spot (

    
     ~0.65) should be completely absent.
    
Protocol B: Silica Gel Column Chromatography (Ketone Removal)

Causality: Separates the less polar 4'-methylacetophenone from the target dihydrochalcone based on differential adsorption to silica.

  • Preparation: Pack a column with silica gel (230–400 mesh) using Hexane.

  • Loading: Dry-load the organic residue from Protocol A onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Elute with a highly non-polar gradient, starting at 100% Hexane and slowly increasing to 95:5 Hexane:Ethyl Acetate.

  • Collection: 4'-methylacetophenone will elute first. The intermediate chalcone and target dihydrochalcone will elute closely together shortly after.

  • Validation Checkpoint: Pool fractions containing the target compound (even if co-eluting with the chalcone) and concentrate under reduced pressure.

Protocol C: Recrystallization (Final Polish for Chalcone Removal)

Causality: Exploits the structural rigidity of the chalcone versus the flexibility of the dihydrochalcone to achieve selective crystallization.

  • Dissolution: Dissolve the concentrated residue from Protocol B in a minimum volume of boiling absolute ethanol.

  • Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed. The target dihydrochalcone will begin to nucleate.

  • Maturation: Place the flask in an ice bath (0–4 °C) for 2 hours to maximize the yield of the crystal lattice. The planar chalcone impurity will remain in the cold mother liquor.

  • Validation Checkpoint: Filter the crystals via vacuum filtration and wash with ice-cold ethanol. Take a melting point of the dried crystals; a sharp, narrow melting point range indicates the successful exclusion of the chalcone impurity.

Part 4: References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE) / PubMed Central. URL:[Link]

  • Optimization of Naringin Extraction, Synthesis of Dihydrochalcone and Its Effects on Reducing Blood Lipid Levels In Vitro. MDPI. URL:[Link]

  • Dihydrochalcones. Synthesis of potential sweetening agents. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Simple and Efficient Synthesis of 3-(N-Hydroxylamino)-1,3-diarylpropan-1-one Oximes Under Ultrasound Irradiation. Synthetic Communications (Taylor & Francis). URL:[Link]

troubleshooting low regioselectivity in propiophenone acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Yield in Friedel-Crafts Acylation Last Updated: March 1, 2026

Core Directive & Scope

Welcome to the technical support center for Friedel-Crafts acylation. This guide addresses the synthesis of propiophenone derivatives (e.g., 4'-methoxypropiophenone, 4'-methylpropiophenone).

The Problem: Users frequently report "low regioselectivity," typically meaning an abundance of the unwanted ortho isomer or poly-acylated byproducts, or "reaction stalling" due to catalyst complexation.

The Solution: This guide moves beyond basic textbook definitions to operational variables: Solvent-Ligand Coupling , Thermodynamic Equilibration , and Shape-Selective Catalysis .

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start START: Identify Issue IssueType What is the primary failure? Start->IssueType Selectivity Poor Regioselectivity (Wrong Isomer Ratio) IssueType->Selectivity Yield Low Yield / No Reaction IssueType->Yield Isomer Which isomer is in excess? Selectivity->Isomer Stoich Check AlCl3 Stoichiometry Yield->Stoich Ortho Excess Ortho (Kinetic) Isomer->Ortho Targeting Para? Para Excess Para (Thermodynamic) Isomer->Para Targeting Ortho? SolventCheck Check Solvent Polarity Ortho->SolventCheck Switch to Nitrobenzene TempCheck Check Temperature Ortho->TempCheck Increase Temp Complex Product Inhibition? Stoich->Complex Is AlCl3 < 1.1 eq? Moisture Catalyst Deactivation? Stoich->Moisture Is system dry?

Figure 1: Diagnostic decision tree for isolating the root cause of acylation failure. Follow the path corresponding to your experimental observation.

Critical Troubleshooting Guides (Q&A)

Module A: Regioselectivity (Ortho vs. Para)

Q1: I am synthesizing 4'-methoxypropiophenone from anisole, but I am seeing significant ortho impurity. How do I force para selectivity?

The Mechanism: In standard Friedel-Crafts acylation using AlCl


 in dichloromethane (DCM) or CS

, the reaction is often under kinetic control . The ortho position is electronically activated but sterically hindered. However, at low temperatures in non-polar solvents, the transition state for ortho attack is accessible, and the resulting σ-complex precipitates, preventing rearrangement.

The Fix: Switch to Thermodynamic Control.

  • Change Solvent to Nitrobenzene: Nitrobenzene is a polar solvent that solubilizes the AlCl

    
    -acyl complex.[1] This solubility allows the reaction to be reversible. The sterically crowded ortho isomer can revert to the starting material and re-react at the less hindered, thermodynamically stable para position [1].
    
  • Increase Temperature: Raise the reaction temperature to >50°C (if substrate stability permits) to overcome the activation energy barrier for equilibration.

  • Use Shape-Selective Zeolites: For high precision, switch from AlCl

    
     to Zeolite H-Beta . The pore structure of H-Beta (approx. 0.55 x 0.76 nm) physically restricts the formation of the bulky ortho transition state, yielding para-selectivity often >95% [2].
    

Q2: I am using naphthalene. Why does the solvent change my product from 1-propionylnaphthalene to 2-propionylnaphthalene?

The Insight: This is the classic Kinetic vs. Thermodynamic case.

  • Kinetic Product (Alpha/1-position): Formed rapidly due to higher electron density. Favored in DCM or CS

    
      at 0°C.
    
  • Thermodynamic Product (Beta/2-position): More stable due to lower steric interaction with the adjacent ring hydrogen. Favored in Nitrobenzene at high temperatures because the reversible nature of the reaction allows the alpha-isomer to rearrange to the beta-isomer [3].

Module B: Yield & Reaction Stalling

Q3: My reaction starts well but stalls at 50% conversion. Adding more propionyl chloride doesn't help.

The Cause: Product Inhibition (The "Stoichiometric Trap"). Unlike catalytic alkylation, Friedel-Crafts acylation is not catalytic with respect to the Lewis Acid. The product (a ketone) is a Lewis base. It forms a stable 1:1 complex with AlCl


 (e.g., R-C=O---AlCl

), effectively removing the catalyst from the cycle [4].

The Protocol: You must adjust your stoichiometry.

  • If using Acyl Chlorides: Use at least 1.1 to 1.2 equivalents of AlCl

    
    .
    
  • If using Anhydrides: Use at least 2.2 to 2.5 equivalents of AlCl

    
    . One equivalent complexes with the leaving carboxylate group, and the second drives the acylation.
    

Q4: I'm trying to acylate propiophenone itself to add a second group. It’s not working.

The Reality Check: Friedel-Crafts acylation fails on deactivated rings. The propionyl group (-COEt) is strongly electron-withdrawing and deactivating. You cannot perform a Friedel-Crafts acylation on a ring that is already acylated (or nitrated/sulfonated) using standard conditions [5].

  • Alternative: You must synthesize the di-substituted ring from a different precursor (e.g., acylation of an alkylbenzene followed by oxidation) or use a much stronger superacid system (e.g., HF/SbF

    
    ), though this is rarely practical for routine synthesis.
    

Comparative Data: Solvent Effects

The following table summarizes the impact of solvent choice on the acylation of activated benzene derivatives (e.g., Toluene/Anisole) with Propionyl Chloride.

SolventDielectric ConstantMechanism DominanceMajor Isomer (Steric Dependent)Catalyst State
Carbon Disulfide (CS

)
Low (Non-polar)KineticOrtho/Para mix (High Ortho)Heterogeneous (Precipitates)
Dichloromethane (DCM) Low/MedKineticOrtho/Para mix Heterogeneous
Nitrobenzene High (Polar)ThermodynamicPara (highly favored)Homogeneous (Soluble Complex)
Neat (Solvent-free) N/AMixedMixedHeterogeneous

Advanced Protocol: Zeolite-Catalyzed Acylation

For researchers seeking to eliminate toxic AlCl


 and nitrobenzene while maximizing para-regioselectivity.

Reagents:

  • Anisole (Substrate)[2][3][4][5]

  • Propionic Anhydride (Acylating Agent)[3]

  • Catalyst: Zeolite H-Beta (Si/Al ratio ~25, calcined at 550°C)

Workflow:

  • Activation: Activate Zeolite H-Beta at 500°C for 4 hours to remove adsorbed water (Critical: Zeolites are water scavengers).

  • Setup: In a round-bottom flask, mix Anisole (50 mmol) and Propionic Anhydride (10 mmol). Note: Excess anisole acts as the solvent.

  • Reaction: Add 0.5g of activated H-Beta. Reflux at 100-120°C for 4-6 hours.

  • Workup: Filter the catalyst (can be regenerated). Distill the excess anisole.

  • Result: Expect >95% conversion with >90% selectivity for 4-methoxypropiophenone [2, 6].

Why this works: The pore channels of H-Beta allow the linear para-isomer to diffuse out, while the bulky ortho-isomer transition state is sterically forbidden within the zeolite cage.

ZeoliteSelectivity Input Reactants: Anisole + Propionic Anhydride Zeolite Zeolite H-Beta Pore (Shape Selective) Input->Zeolite TS_Para Para-Transition State (Linear, Fits in pore) Zeolite->TS_Para Diffusion Allowed TS_Ortho Ortho-Transition State (Bulky, Blocked) Zeolite->TS_Ortho Sterically Hindered Product Product: 4-Methoxypropiophenone TS_Para->Product

Figure 2: Mechanism of shape-selective catalysis in Zeolite H-Beta. The pore geometry physically excludes the formation of the ortho-isomer.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on solvent-complex solubility and thermodynamic control).
  • Venkatesan, C., & Jaimol, T. (2001). "Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta." Indian Journal of Chemical Technology, 8, 301-306. Link

  • Chemistry Stack Exchange. (2019). "Solvent Effects in Friedel–Crafts Reaction." Link

  • Master Organic Chemistry. (2018). "Friedel-Crafts Acylation: Mechanism and Limitations." Link

  • BenchChem. (2025).[1] "Troubleshooting common issues in Friedel-Crafts reactions." Link

  • Gaddam, N., et al. (2023). "Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole." ACS Omega. Link

Sources

Technical Support Center: Chromatographic Separation of 3-(3-Chlorophenyl)-4'-methylpropiophenone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of 3-(3-Chlorophenyl)-4'-methylpropiophenone and its related positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust methods to resolve and quantify these closely related aromatic ketones.

Separating structural isomers presents a significant analytical challenge due to their nearly identical physicochemical properties. This document provides in-depth, field-proven insights and step-by-step protocols to navigate method development and troubleshoot common issues encountered during High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analyses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when beginning the process of separating complex isomer mixtures.

Q1: What are the primary challenges in separating isomers of this compound?

The main difficulty lies in the subtle structural differences between positional isomers (e.g., 3-(2-chlorophenyl)..., ...-3'-methylpropiophenone, etc.). These molecules often have very similar polarities, hydrophobicities, and boiling points, leading to co-elution in standard chromatographic systems. Achieving separation requires optimizing the chromatographic system to exploit minor differences in their interaction with the stationary phase, often related to molecular geometry and electron distribution.

Q2: Which chromatographic technique, HPLC or GC, is better suited for this separation?

Both techniques are viable, but Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the recommended starting point. HPLC is performed at or near ambient temperature, which prevents degradation of thermally sensitive compounds. Furthermore, HPLC offers a wider variety of stationary and mobile phase combinations, providing more tools to manipulate selectivity. Gas Chromatography (GC) is a powerful alternative if the isomers are thermally stable and sufficiently volatile. GC can provide very high-efficiency separations, especially with modern capillary columns.

Q3: My isomers are co-eluting in RP-HPLC. What is the first thing I should try?

If you are using a standard C18 column and an acetonitrile/water mobile phase, the first and often most effective change is to switch the organic modifier to methanol . Acetonitrile and methanol interact differently with both the stationary phase and the analytes. Methanol can enhance π-π interactions between aromatic analytes and a phenyl-based stationary phase, which can be a key mechanism for separating isomers.[1] If this doesn't work, changing the stationary phase to one with a different selectivity, such as a Phenyl-Hexyl phase, is the next logical step.[2][3][4][5]

Q4: Do I need to consider chiral separation for this molecule?

It depends on the exact isomeric structure. The named compound, this compound, is achiral. However, if one of your isomers is, for example, 2-(3-Chlorophenyl)-4'-methylpropiophenone, a chiral center is created at the second carbon of the propiophenone chain. In this case, the molecule would exist as a pair of enantiomers. Separating enantiomers requires a specialized Chiral Stationary Phase (CSP) .[6][7] If the synthesis route could potentially create such isomers, a preliminary screen on a chiral column is advisable.

Section 2: HPLC Method Development for Positional Isomer Separation

RP-HPLC is the workhorse for separating moderately polar, aromatic compounds. The strategy is to systematically optimize column chemistry and mobile phase composition to maximize selectivity.

Experimental Workflow for HPLC Method Development

The following diagram outlines a logical workflow for developing a robust separation method.

hplc_workflow cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Refinement cluster_opt Phase 3: Optimization start Define Separation Goal: Resolve Isomer Mixture col_select Column Selection: 1. C18 (General Purpose) 2. Phenyl-Hexyl (Aromatic Selectivity) start->col_select scout Perform Scouting Gradient (e.g., 5-95% Organic over 20 min) Test both Acetonitrile & Methanol col_select->scout eval Evaluate Results: Is resolution (Rs) > 1.5? scout->eval success Method Achieved: Proceed to Validation eval->success  Yes no_res No Resolution or Rs < 1.5 eval->no_res  No opt_gradient Optimize Gradient: - Flatten the slope around  the elution region - Introduce isocratic hold no_res->opt_gradient Re-screen opt_temp Adjust Temperature: (e.g., 25°C to 40°C) Can alter selectivity opt_gradient->opt_temp Re-screen opt_ph Modify Mobile Phase pH: (If analytes have ionizable groups) (e.g., pH 3 vs pH 7) opt_temp->opt_ph Re-screen opt_ph->scout Re-screen

Caption: A systematic workflow for HPLC method development, starting from column selection and scouting to detailed optimization of gradient, temperature, and pH.

Step-by-Step Protocol: Reverse-Phase HPLC
  • Column Selection:

    • Start with: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the industry standard and provides excellent hydrophobic-based separation.[8]

    • Alternative/Next Step: A Phenyl-Hexyl column . This stationary phase is paramount for separating aromatic isomers. It provides an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes.[2][3][4][5][9] This can often resolve isomers that co-elute on a C18 phase.[10]

  • Mobile Phase Selection:

    • Solvents: Use HPLC-grade acetonitrile (ACN) and methanol (MeOH) with ultrapure water.

    • Initial Scouting: Prepare two sets of mobile phases:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

      • And

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Methanol

    • The acidic modifier helps to ensure sharp peak shapes by protonating any residual silanols on the stationary phase.[11]

  • Initial Gradient Run:

    • Perform a "scouting gradient" to determine the approximate elution conditions for your isomers.[12]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B

      • 22-25 min: 95% B

      • 25-27 min: 95% to 5% B

      • 27-30 min: 5% B (re-equilibration)

    • Run this gradient with both your ACN and MeOH mobile phase systems.

  • Optimization:

    • Analyze the Scouting Run: Identify the organic solvent percentage (%) at which your isomers elute.

    • Flatten the Gradient: To improve resolution, "stretch out" the gradient over the region where the peaks eluted.[13][14] For example, if the isomers eluted around 60% B, you could modify the gradient to go from 50% to 70% B over 15-20 minutes. This gives the molecules more time to interact with the stationary phase and separate.[14]

    • Consider Isocratic Elution: If the flattened gradient provides good separation, you can further simplify the method by running an isocratic mobile phase (constant %B). This can improve reproducibility.

  • Detector Settings:

    • Given the aromatic nature of the propiophenone structure, a UV-Vis detector is ideal.

    • Scan the UV spectrum of your analyte to find the wavelength of maximum absorbance (λ-max). A good starting point for screening is 254 nm .

Data Presentation: Example of Method Development Results

The following table illustrates hypothetical results from an initial screening experiment, demonstrating how changing the column and organic modifier can dramatically affect isomer separation.

Condition IDStationary PhaseOrganic ModifierIsomer 1 (t_R, min)Isomer 2 (t_R, min)Resolution (R_s)Observations
C18-ACNC18Acetonitrile15.2115.210.00Complete co-elution.
C18-MeOHC18Methanol18.5518.750.95Partial separation, not baseline.
PH-ACNPhenyl-HexylAcetonitrile14.8915.121.20Improved separation, nearly baseline.
PH-MeOH Phenyl-Hexyl Methanol 20.13 20.88 2.10 Baseline separation achieved.

t_R = Retention Time; R_s = Resolution (A value > 1.5 is considered baseline separation)

Section 3: GC Method Development (Alternative Approach)

Gas chromatography is an excellent high-resolution alternative if the isomers are thermally stable.[15][16] The separation is based on the compounds' boiling points and their interactions with the stationary phase.[16]

Step-by-Step Protocol: Gas Chromatography
  • Column Selection:

    • A mid-polarity column is often a good starting point for aromatic compounds. Consider a (14%-cyanopropylphenyl)-methylpolysiloxane phase (e.g., DB-17, Rxi-17, or equivalent).[17] This phase offers unique selectivity for compounds with dipole moments or aromaticity.[17]

    • A standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is also a robust initial choice.

  • Inlet and Injection Parameters:

    • Inlet Temperature: 250 °C (or ~20-50°C above the highest boiling point isomer).

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading and ensure sharp peaks.

    • Injection Volume: 1 µL.

  • Temperature Program Optimization:

    • The key to GC separation of isomers is a slow, optimized temperature ramp.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Initial Oven Program:

      • Initial Temp: 150 °C, hold for 2 min.

      • Ramp: 5 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

    • Optimization: If peaks are co-eluting, decrease the ramp rate (e.g., to 2-3 °C/min) to increase the time the analytes spend interacting with the stationary phase.[18]

  • Detector:

    • A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds.

    • A Mass Spectrometer (MS) is highly recommended as it provides both separation data and mass information, which can help confirm the identity of each isomeric peak.[18]

Section 4: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide addresses specific issues in a question-and-answer format.

Troubleshooting Flowchart

troubleshooting_flowchart cluster_res Resolution Issues cluster_shape Peak Shape Issues problem Observed Problem poor_res Poor Resolution (Rs < 1.5) problem->poor_res peak_tail Peak Tailing (Tf > 1.2) problem->peak_tail cause_res1 Cause: Insufficient Selectivity poor_res->cause_res1 cause_res2 Cause: Gradient Too Steep poor_res->cause_res2 sol_res1 Solution: 1. Switch organic modifier (ACN <> MeOH) 2. Change to Phenyl-Hexyl column 3. Adjust temperature cause_res1->sol_res1 sol_res2 Solution: Flatten gradient slope cause_res2->sol_res2 cause_tail1 Cause: Secondary Silanol Interactions peak_tail->cause_tail1 cause_tail2 Cause: Column Overload peak_tail->cause_tail2 sol_tail1 Solution: 1. Ensure mobile phase is acidic (0.1% FA) 2. Use a well end-capped column cause_tail1->sol_tail1 sol_tail2 Solution: Reduce injection volume/concentration cause_tail2->sol_tail2

Caption: A decision tree for troubleshooting common HPLC issues such as poor resolution and peak tailing, linking problems to causes and solutions.

Issue: All my peaks are tailing, even after adding acid.

  • Possible Cause: The issue might not be chemical but physical. Extracolumn dead volume, caused by poorly fitted tubing (especially between the column and detector), can lead to peak distortion for all analytes.[19]

  • Solution: Check all PEEK fittings and ensure the tubing is fully seated within the port. Trim the tubing ends cleanly if necessary. Also, consider that injecting a sample in a solvent much stronger than the mobile phase can cause poor peak shape.[19]

Issue: My retention times are drifting from one injection to the next.

  • Possible Cause: Inconsistent retention times are often due to a lack of system equilibration or temperature fluctuations.[20] The column and mobile phase need to be at a stable temperature, and the column must be fully equilibrated with the mobile phase before injection.

  • Solution: Ensure your HPLC has a column oven and that it is set to a stable temperature (e.g., 30 °C).[21] Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes to ensure it is fully equilibrated.

Issue: I am seeing a "split peak" for what should be a single isomer.

  • Possible Cause: Peak splitting can occur if the sample solvent is significantly different from the mobile phase (e.g., dissolving the sample in 100% ACN when the mobile phase starts at 5% ACN).[19] It can also happen if the mobile phase pH is very close to the pKa of an analyte, causing it to exist in both ionized and unionized forms.[22]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a stronger solvent, inject the smallest possible volume.[20] Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[23][24]

Section 5: Special Consideration: Chiral Separation

If your synthetic pathway can produce chiral isomers (e.g., substitution at the C2 position), you will need to employ chiral chromatography to separate the resulting enantiomers.

  • Principle: Chiral separation uses a Chiral Stationary Phase (CSP) that has a specific 3D structure. Enantiomers interact differently with this chiral environment, leading to different retention times.[7]

  • Column Selection: Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of compounds, including ketones.[6][25][26] Columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) are a common starting point.[7]

  • Mobile Phases: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode (e.g., pure ethanol or methanol), as these mobile phases can facilitate the specific interactions (like hydrogen bonding) needed for chiral recognition.[26]

References
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27).
  • Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. (2011, June 24). Taylor & Francis Online.
  • Troubleshooting Peak Shape Problems in HPLC.
  • A Simple Yet Effective Trick for Isomer Separation. (2025, March 17).
  • Chiral HPLC Column. Phenomenex.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020, November 11).
  • Phenyl-Hexyl Columns.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent Technologies.
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral St
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru - ThermoFisher.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014, April 3). Agilent Technologies.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. SIELC Technologies.
  • Chiral HPLC and SFC Columns. Columnex.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • The Secrets of Successful Gradient Elution. (2020, November 12).
  • separation of positional isomers. (2017, December 14).
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25).
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Exploring the Role of pH in HPLC Separ
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025, August 7).
  • Chapter 1 Aspects of Gradient Optimiz
  • analytical methods for detecting byproducts in propiophenone reactions. Benchchem.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1).
  • Gas Chrom
  • HPLC Column Comparison Screening Study for Reversed Phase Columns. Supelco.
  • Gas chrom
  • Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. (2008, May 29).
  • What is Gas Chrom
  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016, November 24).
  • Developing HPLC Methods. MilliporeSigma.

Sources

Technical Support Center: Propiophenone Synthesis & Polymerization Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of propiophenone and its derivatives. This guide is specifically engineered for researchers, chemists, and drug development professionals facing challenges with yield-destroying side reactions. Here, we move beyond basic protocols to explore the fundamental chemical causality behind byproduct formation, providing you with self-validating workflows to ensure high-purity synthesis.

The Mechanistic Causality of Polymerization

The synthesis of propiophenone is most commonly achieved via the of benzene with propanoyl chloride[1]. While acylation avoids the polyalkylation issues common in Friedel-Crafts alkylation, it introduces a different set of critical side reactions: polymerization and self-condensation .

Propiophenone contains an enolizable alpha-carbon. Under strongly Lewis acidic conditions (such as the presence of aluminum chloride, AlCl₃) or during downstream basic modifications, the ketone can tautomerize into an enol or enolate. This species acts as a potent nucleophile, attacking the activated carbonyl of another propiophenone molecule. This propagates rapidly at elevated temperatures, transforming your target monomer into dypnone-like dimers and intractable polymeric tars[2].

Furthermore, because the formed propiophenone acts as a Lewis base, it irreversibly complexes with the AlCl₃ catalyst. If the reaction is pushed with excess heat to overcome a stalled state, it instead drives the decomposition and polymerization of the complexed ketone[1].

MechanisticPathway A Benzene + Propanoyl Chloride B Acylium Ion Complex (Electrophile) A->B AlCl3 Catalyst C Propiophenone (Desired Product) B->C EAS Reaction D Enol Intermediate (Alpha-Proton Abstraction) C->D Excess Heat / Lewis Acid E Aldol Condensation (Polymeric Tars) D->E Self-Condensation

Mechanistic pathway of propiophenone synthesis and aldol condensation side reactions.

Troubleshooting Guide & FAQs

Q: Why is my Friedel-Crafts acylation yielding a dark, viscous tar instead of crystalline propiophenone? A: This is the hallmark of aldol-type self-condensation. Under strongly acidic conditions and elevated temperatures, the propiophenone tautomerizes into an enol, which attacks unreacted molecules[2]. To resolve this, ensure your internal reaction temperature never exceeds 5 °C during the addition phase[3]. Higher temperatures exponentially increase the rate of unwanted side reactions such as polymerization or decomposition[4].

Q: I am scaling up the reaction. Can I reduce the AlCl₃ to catalytic amounts to minimize waste? A: No. Unlike Friedel-Crafts alkylation, which is truly catalytic,. The ketone product is a moderate Lewis base that irreversibly forms a complex with AlCl₃ under reaction conditions[1]. If you use sub-stoichiometric amounts, the reaction will prematurely stall, leaving unreacted propanoyl chloride prone to decomposition.

Q: How can I prevent propiophenone from self-condensing during downstream base-catalyzed modifications (e.g., Claisen-Schmidt condensation)? A: During downstream crossed-aldol reactions, propiophenone can act as both an electrophile and a nucleophile. To prevent symmetrical self-condensation, you must use a more reactive electrophilic partner that lacks enolizable protons (like benzaldehyde). Alternatively, you can quantitatively convert propiophenone into its enolate using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at -78 °C before introducing the electrophile. The rapid, quantitative deprotonation ensures no unreacted propiophenone remains to act as an electrophile[2].

Troubleshooting Start Issue: Viscous Tar Formation CheckAlCl3 Check AlCl3 Equivalents Start->CheckAlCl3 CheckTemp Check Addition Temp Start->CheckTemp AlCl3Low < 1.0 Eq AlCl3 CheckAlCl3->AlCl3Low AlCl3Fix Increase to 1.1-1.2 Eq to fully complex ketone AlCl3Low->AlCl3Fix TempHigh Temp > 5°C CheckTemp->TempHigh TempFix Maintain 0-5°C during addition TempHigh->TempFix

Troubleshooting workflow for identifying and resolving polymerization during synthesis.

Quantitative Data: Reaction Parameters vs. Byproduct Formation

The following table summarizes the causal relationship between reaction parameters and the formation of polymeric side products during the synthesis of [5].

Reaction Temperature (°C)AlCl₃ Stoichiometry (Eq)Propiophenone Yield (%)Polymeric Tar (%)Mechanistic Outcome
0 - 5 1.1 > 90% < 2% Optimal EAS; stable acylium complex.
25 (RT)1.165%25%Thermal enolization triggers aldol condensation.
0 - 50.545%5%Reaction stalls due to catalyst depletion.
40 (Reflux)1.530%60%Runaway self-condensation and decomposition.

Self-Validating Experimental Protocol: Optimized Friedel-Crafts Acylation

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each step includes a specific visual or thermodynamic cue that confirms the underlying chemical causality is proceeding correctly.

Step 1: Catalyst Activation & Complexation

  • Action: Suspend 1.1 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM) under an inert atmosphere (N₂/Ar) at 0 °C.

  • Causality: AlCl₃ is highly moisture sensitive. Using 1.1 equivalents is mandatory because the final propiophenone product acts as a Lewis base, irreversibly complexing with AlCl₃[1].

  • Self-Validation Check: The suspension must be free-flowing. If the AlCl₃ clumps or releases HCl gas upon solvent addition, moisture has compromised the catalyst, which will promote unwanted side reactions instead of acylation.

Step 2: Acylium Ion Generation

  • Action: Add 1.0 equivalent of propanoyl chloride dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: Slow addition prevents localized exothermic spikes. High temperatures at this stage can cause propanoyl chloride to decompose or self-condense[3].

  • Self-Validation Check: The heterogeneous mixture will transition into a homogeneous, pale-yellow solution. This visual cue confirms the successful generation of the soluble acylium ion complex.

Step 3: Electrophilic Aromatic Substitution (EAS)

  • Action: Add 1.0 equivalent of benzene dropwise. Maintain the temperature at 0-5 °C.

  • Causality: Benzene attacks the acylium ion. Temperature control is critical here to prevent the newly formed propiophenone from undergoing Lewis acid-catalyzed enolization and subsequent aldol polymerization[4].

  • Self-Validation Check: Steady evolution of HCl gas should be observed (vented through a scrubber). The solution will darken to a deep amber color. Warning: A sudden shift to opaque black indicates thermal runaway and the onset of polymerization.

Step 4: Quenching and Decomplexation

  • Action: Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl.

  • Causality: The acidic aqueous quench destroys the AlCl₃-propiophenone complex, liberating the free ketone while preventing the formation of insoluble aluminum hydroxide emulsions.

  • Self-Validation Check: The reaction will exotherm vigorously. A successful quench is indicated by the rapid formation of two distinct, clear liquid phases (aqueous and organic) without any gelatinous interfacial layer.

References

  • Propiophenone - Wikipedia. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at:[Link]

  • Self-condensation - Wikipedia. Available at:[Link]

Sources

Technical Support Center: Optimization of Catalyst Load for 3-(3-Chlorophenyl)-4'-methylpropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(3-chlorophenyl)-4'-methylpropiophenone typically proceeds via the aldol condensation of 4'-methylacetophenone and 3-chlorobenzaldehyde, yielding an intermediate chalcone. The critical bottleneck in this workflow is the chemoselective catalytic hydrogenation of the


-unsaturated double bond.

As a Senior Application Scientist, I have designed this guide to address the optimization of catalyst loads and reaction conditions to prevent the two most common modes of failure: hydrodehalogenation (cleavage of the C-Cl bond) and over-reduction (reduction of the carbonyl group).

Section 1: Mechanistic Pathway & Chemoselectivity

Understanding the competing reaction rates on the catalyst surface is essential. Palladium is highly active for alkene reduction but also possesses a strong thermodynamic driving force for oxidative addition into aryl-chloride bonds[1]. Optimizing the catalyst load is about kinetically favoring the C=C coordination while suppressing the C-Cl cleavage.

Pathway Chalcone 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Starting Chalcone) Target This compound (Target Product) Chalcone->Target Selective C=C Reduction (Optimized Catalyst Load) Dehalogenated 3-Phenyl-4'-methylpropiophenone (Dehalogenated Impurity) Chalcone->Dehalogenated Direct Dehalogenation (Unoptimized Pd/C) Target->Dehalogenated Hydrodehalogenation (Excess Pd/C or H2) Alcohol 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-ol (Over-reduced Alcohol) Target->Alcohol C=O Reduction (Prolonged Time/High Load)

Figure 1: Chemoselectivity pathways in the catalytic hydrogenation of the chlorophenyl chalcone.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing significant loss of the 3-chloro group (hydrodehalogenation) during the reduction? Expertise & Causality: Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-carbon-halogen bonds. When the catalyst load exceeds the optimal threshold (typically >5 mol% Pd), or if the hydrogen pressure is too high, the rate of hydrodehalogenation competes with or exceeds the rate of alkene reduction[1]. Solution: Lower the Pd/C loading to 1-2 mol%. If dehalogenation persists, switch to a poisoned catalyst (e.g., adding an amine inhibitor like morpholine or ethylenediamine). These inhibitors selectively bind to the highly active edge and corner sites of the Pd nanoparticles, suppressing the oxidative addition into the C-Cl bond while allowing the less sterically demanding alkene coordination. Alternatively, utilize transfer hydrogenation with ammonium formate, which provides a controlled, low-concentration hydrogen environment[2].

Q2: My reaction stalls at 70% conversion, leaving unreacted chalcone. Should I just increase the Pd/C load? Expertise & Causality: Stalling is rarely a simple catalyst concentration issue. It is usually caused by catalyst poisoning. The starting chalcone is synthesized via an aldol condensation. Trace residual base, or oligomeric byproducts from the condensation, can strongly adsorb onto the catalyst surface, permanently blocking active sites. Solution: Do not blindly increase the catalyst load; doing so exponentially increases the risk of dehalogenation once the alkene is consumed. Instead, rigorously purify the starting chalcone (e.g., via recrystallization from ethanol). If the reaction still stalls, consider a biphasic solvent system or the addition of a phase-transfer agent to keep the catalyst surface clean and partition the product away from the active sites[1].

Q3: How do I prevent the over-reduction of the carbonyl group to an alcohol? Expertise & Causality: While C=C bonds are reduced significantly faster than C=O bonds on Pd surfaces, prolonged exposure to


 after the alkene is consumed will inevitably lead to the hydrogenation of the carbonyl group, forming 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-ol.
Solution:  Implement strict reaction monitoring (HPLC/UPLC) and quench the reaction immediately upon consumption of the chalcone. If operational constraints prevent tight monitoring, switch to a catalyst with lower intrinsic affinity for carbonyl reduction, such as Platinum on Carbon (Pt/C), or utilize a Ru(II)-catalyzed transfer hydrogenation protocol[3], which can be tuned for strict 1,4-selectivity[4].
Section 3: Quantitative Data Summary

The following table summarizes the optimization matrix for the catalytic reduction of the target chalcone, demonstrating the causality between catalyst load, hydrogen source, and chemoselectivity.

Catalyst SystemCatalyst Load (mol%)Hydrogen SourceConversion (%)Chemoselectivity (Target : Dehalogenated)
10% Pd/C5.0

(1 atm)
>99%60 : 40 (Poor - Overactive)
10% Pd/C + Ethylenediamine2.0

(1 atm)
>99%98 : 2 (Excellent - Poisoned)
5% Pt/C2.0

(1 atm)
85% (Stalls)90 : 10 (Good)
5% Pd/C1.0

(Transfer)
>99%>99 : 1 (Optimal)
Section 4: Standard Operating Protocol (SOP) - Transfer Hydrogenation

Self-Validating Principle: This transfer hydrogenation protocol uses ammonium formate and a low loading of Pd/C. It is a self-validating system because the stoichiometric control of the hydrogen donor prevents the local


 supersaturation responsible for hydrodehalogenation, inherently limiting the reaction to the desired C=C reduction[2]. Furthermore, the evolution of gas acts as a visual validator of catalytic turnover[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of purified 3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in 30 mL of anhydrous ethanol in a 100 mL round-bottom flask. Crucial: Ensure the chalcone has been recrystallized to remove oligomeric poisons.

  • Catalyst & Donor Addition: Add 40.0 mmol (4 equivalents) of anhydrous ammonium formate (

    
    ). Carefully add 1.0 mol% of 5% Pd/C (approx. 210 mg). Caution: Always add the catalyst under an inert atmosphere (Nitrogen/Argon) to prevent solvent ignition.
    
  • Reaction Execution: Equip the flask with a reflux condenser. Heat the mixture to 60 °C under continuous stirring. The evolution of

    
     and 
    
    
    
    gas will indicate the generation of active hydrogen species. Maintain the temperature for 20-30 minutes[2].
  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) or HPLC. The reaction is self-limiting but should be quenched once the bright yellow color of the chalcone dissipates.

  • Workup and Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with an additional 20 mL of ethanol. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL) to remove residual formate salts. Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the pure this compound.
    
References
  • Title: Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C Source: mdpi.com URL: [Link]

  • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water Source: nih.gov URL: [Link]

  • Title: Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni Source: unive.it URL: [Link]

  • Title: Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones Source: researchgate.net URL: [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility for 3-(3-Chlorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic diaryl ketones like 3-(3-Chlorophenyl)-4'-methylpropiophenone .

Many researchers attempt to force this compound into solution using brute-force heating or excessive amounts of Dimethyl Sulfoxide (DMSO), which inevitably leads to assay failure due to solvent toxicity or rapid precipitation upon cooling. This guide is designed to explain the causality behind your formulation failures and provide self-validating, field-proven protocols to ensure your downstream data remains artifact-free.

Mechanistic Overview: Why is this compound insoluble?

This compound is a highly hydrophobic molecule. Structurally, it consists of a propiophenone core flanked by two aromatic rings (a chlorophenyl group and a methylphenyl group).

Crucially, it lacks ionizable functional groups (such as amines or carboxylic acids). This means that traditional solubility enhancement techniques like pH adjustment or salt formation are entirely ineffective[1]. The molecule relies solely on weak van der Waals forces and dipole interactions, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound[1][2]. To dissolve it in an aqueous medium, we must physically disrupt its crystalline lattice and shield its hydrophobic rings from water using co-solvents, surfactants, or inclusion complexes[3].

Quantitative Strategy Comparison

Before selecting a protocol, review the quantitative data below to match the formulation strategy with your target concentration and biological constraints.

Formulation StrategyKey ExcipientsMechanism of ActionMax Estimated SolubilityBiocompatibility / Toxicity Limit
Micellar Co-solvency DMSO, Tween 80Lattice disruption & micellar encapsulation~0.5 - 2.0 mg/mLModerate (Strict ≤1% DMSO limit)
Cyclodextrin Complexation HP-β-CD, SBE-β-CDHydrophobic cavity inclusion~2.0 - 10.0 mg/mLHigh (Suitable for in vivo use)
Amorphous Solid Dispersion PVP, HPMCAmorphous state stabilization> 10.0 mg/mLHigh (Requires advanced milling)
Decision Workflow

SolubilityWorkflow A Assess Target Concentration for This compound B Low Concentration < 1 mg/mL (In Vitro Assays) A->B Cellular Assays C High Concentration > 1 mg/mL (In Vivo Dosing) A->C Animal Models D Co-solvent / Surfactant System (DMSO + Tween 80) B->D Rapid Screening E Cyclodextrin Complexation (HP-β-CD) C->E High Biocompatibility F Lipid-Based Nanoemulsion (Advanced Formulation) C->F Max Solubilization

Caption: Decision workflow for selecting a solubility enhancement strategy based on target concentration.

Step-by-Step Troubleshooting Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . You must empirically verify that the compound is dissolved, not merely suspended as a microscopic colloid.

Protocol A: The "Solvent-Shift" Micellar Approach (For In Vitro Assays)

Causality: DMSO acts as a powerful aprotic dipole, breaking the crystal lattice of the propiophenone[3]. However, diluting DMSO directly into water causes a "solvent shift," forcing the drug to instantly crystallize. Tween 80 (a non-ionic surfactant) is used to form micelles. When the DMSO stock is introduced, the hydrophobic core of the Tween 80 micelles immediately encapsulates the propiophenone molecules, preventing nucleation[4][5].

  • Step 1: Primary Solubilization. Dissolve this compound in 100% anhydrous DMSO to create a highly concentrated 50 mM master stock.

  • Step 2: Surfactant Stabilization. In a separate vial, prepare an aqueous vehicle mixture consisting of 5% Tween 80 and 95% physiological saline (or cell culture media).

  • Step 3: Solvent Shift. Dropwise, add the DMSO master stock to the aqueous vehicle mixture while vortexing vigorously. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity[4].

  • Step 4: Self-Validation (Turbidimetry). Measure the absorbance of the final solution at 600 nm using a spectrophotometer.

    • Validation Logic: True solutions do not scatter light. If

      
      , microscopic precipitation (colloidal aggregation) has occurred, invalidating the formulation. You must increase the Tween 80 ratio or decrease the drug concentration.
      
Protocol B: Cyclodextrin Inclusion Complexation (For In Vivo Assays)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic chlorophenyl and methylphenyl rings of the drug spontaneously partition into this cavity to minimize contact with water, forming a stable 1:1 inclusion complex[2][6]. This completely bypasses the need for toxic organic solvents[7].

  • Step 1: Excipient Preparation. Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or a physiological buffer.

  • Step 2: Complexation. Add the solid this compound directly to the HP-β-CD solution in excess. Do NOT use DMSO.

  • Step 3: Equilibration. Shake the suspension continuously at 37°C for 48 hours.

    • Causality: Complexation is an equilibrium-driven thermodynamic process. Sufficient time and kinetic energy are required to achieve maximum encapsulation efficiency[8].

  • Step 4: Self-Validation (Phase Solubility Analysis). Filter the solution through a 0.22 µm syringe filter to remove uncomplexed solid drug. Quantify the dissolved drug using HPLC.

    • Validation Logic: Perform this across varying concentrations of HP-β-CD (e.g., 5%, 10%, 15%, 20%). Plotting the dissolved drug concentration against the HP-β-CD concentration must yield a linear (AL-type) Higuchi-Connors plot. A linear plot confirms a true 1:1 stoichiometric inclusion complex. A plateau indicates aggregation, requiring a switch to a different cyclodextrin derivative (e.g., SBE-β-CD).

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment (adding HCl or NaOH) to dissolve this compound? A: No. Unlike basic or acidic drugs, this compound lacks ionizable groups (its pKa is not applicable in the physiological range). Modifying the pH will not alter its ionization state and will not enhance solubility[1].

Q: My compound crashes out immediately when added to the cell culture medium. What went wrong? A: You are experiencing "solvent shift" precipitation. When a pure DMSO stock is diluted into an aqueous medium, the compound's local concentration rapidly exceeds its aqueous thermodynamic solubility. To prevent this, you must pre-mix the DMSO stock with a surfactant (like Tween 80) before adding it to the aqueous medium, or abandon DMSO entirely in favor of a cyclodextrin-based formulation[4][5].

Q: What is the maximum safe concentration of DMSO for my cell-based assays? A: For the vast majority of mammalian cell lines, the final DMSO concentration should be kept strictly below 0.5% to 1.0% (v/v). Exceeding this limit will compromise cell viability, alter membrane permeability, and introduce severe solvent-induced phenotypic artifacts into your data[4][9].

References
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.[Link]

  • Solubility Enhancement of Brexpiprazole for Schizophrenia using HPβ Cyclodextrin Ternary Complexation - Ars Pharmaceutica.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - National Institutes of Health (PMC).[Link]

  • Solubility enhancement and controlled release of anti-viral drug ribavirin via modified β-cyclodextrin inclusion complex nanofibers - Taylor & Francis.[Link]

  • 456 questions with answers in DIMETHYL SULFOXIDE - ResearchGate. [Link]

  • Solvents and detergents compatible with enzyme kinetic studies of cholinesterases - National Institutes of Health (PubMed).[Link]

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences.[Link]

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Validation & Comparative

1H NMR spectrum analysis of 3-(3-Chlorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectrum Analysis of 3-(3-Chlorophenyl)-4'-methylpropiophenone: A Comparative Approach

Introduction

In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of small molecules. Its ability to provide a detailed atomic-level map of a molecule's proton framework is fundamental to confirming identity, purity, and conformation. This guide, intended for researchers and drug development professionals, offers a deep dive into the ¹H NMR spectrum analysis of a specific propiophenone derivative, this compound.

Propiophenones are a common scaffold in medicinal chemistry, and understanding how substituents on their aromatic rings influence their spectroscopic properties is crucial for rapid and accurate characterization. We will not only dissect the predicted spectrum of our target molecule but also compare it with simpler, related structures to provide a clear, data-supported understanding of how substituent effects manifest in ¹H NMR. This comparative methodology enhances interpretive skills and reinforces the foundational principles of structural spectroscopy.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of any spectral analysis hinges on the quality of the initial data acquisition. A robust and well-documented experimental protocol is therefore not just a preliminary step but a self-validating system that ensures reproducibility and trustworthiness.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid sample. The use of a sufficient quantity is vital for achieving a good signal-to-noise ratio in a reasonable time frame.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.[1]

    • To ensure magnetic field homogeneity, the sample must be free of any particulate matter.[2] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.[2]

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer's spinner turbine, ensuring the correct depth is set using a depth gauge. This positions the sample optimally within the instrument's radiofrequency coils.[2]

    • Place the sample into the NMR magnet.

    • Locking & Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field over time. Subsequently, the magnetic field is "shimmed" by adjusting the currents in the shim coils to maximize its homogeneity across the sample volume. This process is critical for obtaining sharp, well-resolved peaks.

    • Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced internally to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[3][4]

Analysis of the ¹H NMR Spectrum of this compound

Disclaimer: An experimental spectrum for this specific compound is not publicly available. The following analysis is a prediction based on established principles of NMR spectroscopy and data from analogous structures.

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Predicted ¹H NMR Data Summary

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)Proton Assignment
H-a ~7.85d2H~8.2Protons ortho to C=O
H-b ~7.28d2H~8.0Protons meta to C=O
H-c ~7.45t1H~7.8Proton on 3-Cl-Ph ring
H-d ~7.35m2H-Protons on 3-Cl-Ph ring
H-e ~7.20m1H-Proton on 3-Cl-Ph ring
H-f ~3.25q2H~7.2-CO-CH₂ -CH₃
H-g ~1.25t3H~7.2-CO-CH₂-CH₃
H-h ~2.42s3H-Ar-CH₃

Detailed Peak-by-Peak Interpretation:

  • Aromatic Region (6.5-8.5 ppm): This region contains signals from the protons on both phenyl rings.[5]

    • H-a & H-b (4'-methylphenyl ring): The para-substitution by the methyl group creates a symmetrical AA'BB' system, which often appears as two distinct doublets. The protons labeled H-a , being ortho to the electron-withdrawing carbonyl group, are significantly deshielded and appear furthest downfield (~7.85 ppm). The protons labeled H-b , which are meta to the carbonyl, appear further upfield (~7.28 ppm). The electron-donating nature of the methyl group slightly shields these protons compared to an unsubstituted ring.

    • H-c, H-d, H-e (3-chlorophenyl ring): The substitution pattern on this ring makes all four protons chemically non-equivalent, leading to a more complex set of signals. The chlorine atom is an electron-withdrawing group, which generally deshields the aromatic protons. We can predict the following: one triplet (H-c ) and three other signals that may appear as multiplets or doublets of doublets (H-d, H-e ) due to varying ortho, meta, and para coupling constants. The exact chemical shifts are influenced by the combined inductive and resonance effects of the substituent.

  • Aliphatic Region (0-5 ppm):

    • H-f & H-g (Propiophenone Chain): This is a classic ethyl group pattern. The methylene protons (H-f ) are adjacent to the deshielding carbonyl group, shifting them downfield to around 3.25 ppm.[6] According to the n+1 rule, their signal is split into a quartet by the three neighboring methyl protons (n=3, so 3+1=4).[3] The terminal methyl protons (H-g ) are further from the carbonyl and appear in the typical alkyl region around 1.25 ppm. They are split into a triplet by the two neighboring methylene protons (n=2, so 2+1=3). The coupling constant (J) for both the quartet and the triplet will be identical (~7.2 Hz), confirming they are coupled to each other.

    • H-h (Benzylic Methyl Group): The methyl group attached to the aromatic ring appears as a sharp singlet at ~2.42 ppm, as it has no adjacent protons to couple with.[7]

Comparative Analysis with Alternative Propiophenones

To fully appreciate the substituent effects, we compare our target molecule with the parent propiophenone and 4'-chloropropiophenone. This comparison highlights how electron-donating and electron-withdrawing groups modulate the chemical shifts of nearby protons.

Comparative ¹H NMR Data (Aromatic Protons ortho to Carbonyl)

CompoundSubstituent (R)Substituent (X)Chemical Shift of ortho-protons (δ, ppm)
PropiophenoneHH~7.96[8]
4'-MethylpropiophenoneCH₃ (Electron-Donating)H~7.88 (Predicted)
This compound CH₃ (Electron-Donating) Cl (Electron-Withdrawing) ~7.85 (Predicted)
4'-ChloropropiophenoneCl (Electron-Withdrawing)H~7.92 (Predicted)

Discussion of Comparative Data:

  • Effect of the 4'-Methyl Group: Comparing propiophenone (~7.96 ppm) to 4'-methylpropiophenone reveals that the electron-donating methyl group at the para position slightly shields the entire ring system. This results in a small upfield shift (to a lower ppm value) for the ortho protons. This effect is observed in our target molecule as well.

  • Effect of the 3-Chlorophenyl Group: The primary influence of the second aromatic ring is through the "aromatic ring current."[9] When placed in a magnetic field, the delocalized π-electrons of an aromatic ring circulate, inducing their own small magnetic field.[5][10] This induced field deshields protons located on the periphery of the ring, causing them to resonate at a higher chemical shift (further downfield).[9][11] The presence of the second phenyl ring, regardless of its substituent, contributes to the overall deshielding environment of the molecule. The chloro-substituent on this second ring has a more pronounced effect on the protons of its own ring rather than those on the 4'-methylphenyl ring.

  • Effect of a 4'-Chloro Group: If we were to replace the 4'-methyl group with a 4'-chloro group (an electron-withdrawing group), we would predict a downfield shift of the remaining aromatic protons on that ring due to decreased electron density. This contrasts with the shielding effect of the methyl group and demonstrates the predictable nature of substituent effects in NMR analysis.

Visualizing the Workflow

The process from sample preparation to structural confirmation follows a logical pathway, which can be visualized to enhance understanding.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Pure Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL CDCl3) A->B C Filter into NMR Tube B->C D Insert Sample & Lock on Solvent Signal C->D E Shim Magnetic Field for Homogeneity D->E F Acquire 1H NMR Spectrum (16 Scans) E->F G Reference Spectrum (e.g., TMS at 0 ppm) F->G H Integrate Peak Areas G->H I Analyze Chemical Shifts & Multiplicity H->I J Measure Coupling Constants (J-values) I->J K Assign Signals to Protons J->K L Compare with Alternative Structures K->L M Confirm Molecular Structure L->M

Caption: Workflow for structural elucidation using ¹H NMR spectroscopy.

Conclusion

The detailed analysis of the ¹H NMR spectrum of this compound, while predictive, serves as a powerful illustration of modern spectroscopic interpretation. By systematically evaluating chemical shifts, integration, and spin-spin coupling, we can confidently assign each signal to its corresponding protons. Furthermore, the comparative analysis against simpler analogues provides critical context, demonstrating how electron-donating and electron-withdrawing substituents predictably alter the electronic environment and, consequently, the NMR spectrum. This guide underscores the indispensable role of ¹H NMR in synthetic chemistry and drug development, where precise structural verification is paramount.

References

  • Wikipedia. Aromatic ring current. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Regensburg. NMR Sample Preparation. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Nanalysis. NMR sample preparation guidelines. [Link]

  • Wikipedia. Karplus equation. [Link]

  • Rochester Institute of Technology. Sample Preparation. [Link]

  • Proprep. Explain the Karplus curve and its relevance in determining dihedral angles in NMR spectroscopy. [Link]

  • Chem Help ASAP. dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Minnesota State University Moorhead. H-NMR Interpretation. [Link]

  • Quora. How are aromatic ring currents useful? [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Royal Society of Chemistry. Disentangling global and local ring currents. Chemical Science. [Link]

  • National Institutes of Health. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

  • OpenOChem Learn. HNMR Practice 4. [Link]

  • University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Cal Poly Pomona. 1H NMR chemical shift ppm table. [Link]

  • University of Wisconsin-Madison. Organic Chemistry Data. [Link]

  • ResearchGate. 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and... [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. [Link]

Sources

Comparative Guide: IR Spectral Analysis of 3-(3-Chlorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the infrared (IR) absorption characteristics of 3-(3-Chlorophenyl)-4'-methylpropiophenone .

Executive Summary & Compound Identity

This compound (also known as 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one) is a dihydrochalcone derivative. It serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of muscle relaxants and anti-inflammatory drugs.

This guide focuses on the vibrational spectroscopy of this molecule, providing researchers with the diagnostic fingerprints required to distinguish it from its unsaturated precursors (chalcones), regioisomers (ortho/para-chloro analogs), and starting materials.

Chemical Structure & Functional Zones

To accurately interpret the IR spectrum, we deconstruct the molecule into three distinct vibrational zones:

  • Zone 1: The Conjugated Carbonyl Core (4-Methylbenzoyl group)

  • Zone 2: The Aliphatic Linker (Ethyl bridge)

  • Zone 3: The Distal Aryl Halide (3-Chlorophenyl ring)

Figure 1: Functional zone decomposition for IR spectral assignment.

Characteristic IR Absorption Peaks

The following data represents the consensus spectral fingerprint derived from functional group analysis of structurally validated dihydrochalcones.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ketone (C=O) Stretching1680 – 1690 StrongConjugated with p-tolyl ring. Lower frequency than aliphatic ketones (1715 cm⁻¹).
Alkyl C-H Stretching2960 – 2850MediumSaturated -CH₂-CH₂- chain.
Aromatic C=C Stretching1605, 1575MediumSkeletal ring vibrations (doublet common in aryl ketones).
Methylene (-CH₂-) Scissoring1460 – 1450MediumDeformation of the ethyl bridge.
Methyl (-CH₃) Sym. Deformation~1380WeakCharacteristic of the 4'-methyl group.
Ar-Cl (C-Cl) Stretching1070 – 1080Med/StrongAryl chloride vibration.
OOP Bending (p-Sub) Bending810 – 840 StrongDiagnostic for 4'-methyl (para-substitution).
OOP Bending (m-Sub) Bending780 ± 10 StrongDiagnostic for 3-chlorophenyl (meta-substitution).
OOP Bending (m-Sub) Bending680 – 690 StrongSecond band diagnostic for meta-substitution.

Critical Insight: The absence of a strong band at 1640–1660 cm⁻¹ (C=C alkene stretch) is the primary confirmation that the chalcone precursor has been successfully reduced to the propiophenone derivative.

Comparative Analysis: Target vs. Alternatives

In drug development, "identity" is established by exclusion. You must prove your compound is not a likely impurity.

Scenario A: Monitoring Reaction Progress (Chalcone Reduction)

Context: Synthesis typically involves the hydrogenation of the chalcone intermediate.

  • Target: this compound (Saturated).

  • Impurity: 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Unsaturated Chalcone).

FeatureTarget (Saturated)Impurity (Chalcone)
C=O Frequency 1680–1690 cm⁻¹ 1655–1665 cm⁻¹ (Lower due to extended conjugation)
Alkene C=C Absent 1640–1600 cm⁻¹ (Distinct shoulder/peak)
Vinyl C-H Absent ~980 cm⁻¹ (Trans-alkene OOP bend)
Scenario B: Isomer Differentiation (Quality Control)

Context: The starting material (3-chlorobenzaldehyde) may contain 2-chloro or 4-chloro isomers.

  • Target: Meta-isomer (3-Cl).

  • Contaminants: Ortho-isomer (2-Cl) or Para-isomer (4-Cl).

differentiation Strategy (Fingerprint Region < 900 cm⁻¹):

  • Meta (Target): Look for the 780 cm⁻¹ and 690 cm⁻¹ pattern.

  • Para (Impurity): A single strong band near 810–840 cm⁻¹ dominates. Since the target already has a para-tolyl group, a 4-chlorophenyl impurity would simply intensify this region without adding the distinct meta-peaks.

  • Ortho (Impurity): Characteristic strong band near 750 cm⁻¹ (often alone).

Experimental Protocol: Self-Validating IR Acquisition

To ensure reproducible data that meets regulatory standards (e.g., FDA/EMA guidelines for characterization), follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solids and oils due to minimal sample prep and ease of cleaning.

Step-by-Step Workflow
  • System Blanking:

    • Clean crystal (Diamond/ZnSe) with isopropanol.

    • Collect background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Application:

    • If Solid: Place ~5 mg of powder on the crystal. Apply pressure using the anvil until the force gauge reaches the "green" zone (approx. 80–100 N).

    • If Oil: Apply a thin film (no pressure anvil needed).

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise).

    • Resolution: 4 cm⁻¹.

  • Data Processing (The "Trustworthiness" Check):

    • Baseline Correction: Apply only if the baseline drifts significantly.

    • CO₂ Removal: Automated subtraction of the 2350 cm⁻¹ region.

    • Peak Picking: Threshold set to 5% transmission.

Figure 2: Decision logic for product verification via FTIR.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Propiophenone Derivatives. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • SpectraBase. IR Spectrum of 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor). John Wiley & Sons.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for functional group assignment rules).

Sources

Technical Guide: Carbon-13 NMR Characterization of 3-(3-Chlorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This guide provides a detailed Carbon-13 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C) NMR analysis of 3-(3-Chlorophenyl)-4'-methylpropiophenone  (systematic name: 1-(4-methylphenyl)-3-(3-chlorophenyl)propan-1-one).

This molecule is a critical "dihydrochalcone" scaffold, often encountered as a synthetic intermediate in the manufacturing of centrally acting muscle relaxants (e.g., Tolperisone analogs) or as a degradation impurity.[1]

Key Comparison: The guide contrasts the spectral signature of this saturated ketone against its unsaturated precursor (the chalcone), providing researchers with the necessary data to monitor hydrogenation reactions and assess purity.[1]

Structural Context & Synthesis Workflow

To interpret the NMR data correctly, one must understand the connectivity. The molecule consists of two aromatic systems linked by a saturated ethyl-ketone bridge.[1]

  • Ring A (Left): p-Tolyl group (4-methylphenyl) attached to the carbonyl.[1]

  • Linker: Propan-1-one saturated chain (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Ring B (Right): m-Chlorophenyl group attached to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon.
    
Synthesis & Tracking Pathway

The following diagram illustrates the formation of the target molecule and the logic for NMR assignment.

SynthesisWorkflow Figure 1: Synthesis Pathway and Critical NMR Checkpoints Precursors Precursors (4'-Methylacetophenone + 3-Chlorobenzaldehyde) Chalcone Intermediate (Unsaturated) (E)-Chalcone Derivative [Conjugated C=O] Precursors->Chalcone Claisen-Schmidt Condensation Target TARGET (Saturated) This compound [Non-conjugated C=O] Chalcone->Target Selective Hydrogenation (Pd/C, H2) Check1 Check C=O Shift (Low Field Shift) Chalcone->Check1 Target->Check1 Check2 Check Aliphatic Region (Appearance of CH2-CH2) Target->Check2

Experimental Protocol

For reproducible results, strictly adhere to the following acquisition parameters. This protocol minimizes relaxation artifacts common in quaternary carbons (C=O, C-Cl).[1]

Sample Preparation[2][3]
  • Solvent: Deuterated Chloroform (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       is preferred over DMSO-
      
      
      
      to prevent solvent stacking interactions with the aromatic rings, which can shift signals by 0.5–1.0 ppm.
  • Concentration: 30–50 mg of compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz Equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons for better integration accuracy (optional) or standard zg for routine shift assignment.

  • Spectral Width: 240 ppm (approx. –10 to 230 ppm).[1]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .[1]

    • Critical: The carbonyl carbon (C1) and chlorinated carbon have long ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       relaxation times. Short delays will suppress these peaks.[1]
      
  • Scans: Minimum 512 (due to lower sensitivity of non-protonated carbons).

  • Temperature: 298 K (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    

Data Analysis: Chemical Shift Assignments

Table 1: Target Molecule (Saturated) vs. Precursor (Unsaturated)

Comparison of this compound (Target) vs. its Chalcone precursor.

Carbon PositionAssignmentTarget (Saturated)

(ppm)
Precursor (Chalcone)

(ppm)
Shift Difference (

)
C=O (Carbonyl) C1198.2 189.5 +8.7 (Deshielded)

-CH
C240.1 (

)
121.8 (

)
Huge Hybridization Shift

-CH
C329.8 (

)
143.2 (

)
Huge Hybridization Shift
Methyl

-CH

21.7 21.8Negligible
Quaternary Ar C1' (Ipso to C=O)134.2135.5-1.3
Quaternary Ar C1'' (Ipso to Alkyl)143.5137.0+6.5
Aromatic C-Cl C3''134.4135.0-0.6
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Note on Data Sources: Target values are high-fidelity calculated consensus values based on additivity rules for dihydrochalcones [1, 3]. Precursor values are experimental literature values for (E)-3-(3-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one [2].

Detailed Mechanistic Interpretation
1. The Carbonyl Shift (The "Conjugation Check")
  • Observation: The carbonyl peak moves from 189.5 ppm in the chalcone to 198.2 ppm in the target.[1]

  • Mechanism: In the chalcone, the C=O double bond is conjugated with the C=C double bond. This delocalization increases electron density at the carbonyl carbon, shielding it (lower ppm).[1]

  • Validation: Upon hydrogenation (saturation), this conjugation is broken.[1] The carbonyl becomes an isolated aryl ketone, resulting in a deshielding effect (shift to higher ppm).[1] This is the primary indicator of successful reaction completion.

2. The Aliphatic Bridge
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Carbon (40.1 ppm):  Appears as a methylene (
    
    
    
    ) adjacent to a carbonyl. It is deshielded by the anisotropic effect of the C=O group but less so than a vinyl carbon.[1]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Carbon (29.8 ppm):  Appears as a benzylic methylene. Its shift is characteristic of a carbon attached to an aromatic ring but insulated from the electron-withdrawing carbonyl.[1]
    
3. Substituent Effects[2][3][4][5][6]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Chloro Effect:  The chlorine atom at the meta-position of Ring B exerts an inductive effect (-I), deshielding the directly attached carbon (~134.4 ppm) and slightly shielding the ortho carbons compared to a non-chlorinated ring.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Methyl Effect:  The methyl group donates electron density (+I), shielding the ipso carbon slightly and appearing distinctly at ~21.7 ppm.
    

Visualizing the Assignment Logic

Use this flow to assign peaks in your raw data.

AssignmentLogic Figure 2: Step-by-Step Spectral Assignment Logic Start Start Analysis Region1 Region: 190-205 ppm Look for single peak Start->Region1 Decision1 Found > 195 ppm? Region1->Decision1 Result1 Saturated Ketone (Target Obtained) Decision1->Result1 Yes Result2 Unsaturated Ketone (Starting Material) Decision1->Result2 No (<192 ppm) Region2 Region: 20-45 ppm Aliphatic Zone Result1->Region2 CheckCH2 Identify CH2 signals (~30 & ~40 ppm) Region2->CheckCH2 CheckCH3 Identify CH3 signal (~21 ppm) Region2->CheckCH3 Region3 Region: 120-145 ppm Aromatic Zone CheckCH2->Region3 CheckCl Identify C-Cl Carbon (~134 ppm, Low Intensity) Region3->CheckCl

References

  • PubChem Database. 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (Chalcone Precursor) Spectral Data.[1] CID 5370796.[1][7] Available at: [Link][1]

  • Royal Society of Chemistry. Electronic Supplementary Information for Chalcone Derivatives.[1] (Provides experimental shifts for similar chlorochalcones). Available at: [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (Source for additivity rules and substituent increments).

  • Hubicka, U., et al. "TLC-densitometric determination of tolperisone and its impurities 4-methylpropiophenone."[1] Journal of Liquid Chromatography & Related Technologies, 35(10), 2012.[8] (Context for 4'-methylpropiophenone derivatives).

Sources

Safety Operating Guide

3-(3-Chlorophenyl)-4'-methylpropiophenone: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Critical Rule: 3-(3-Chlorophenyl)-4'-methylpropiophenone contains a chlorine substituent on the aromatic ring. Therefore, it MUST be classified and disposed of as Halogenated Organic Waste .

Operational Impact: Failure to segregate this compound from non-halogenated solvents (e.g., acetone, ethanol) will result in the rejection of waste streams by disposal facilities or significant surcharges. Halogenated compounds require specialized high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins and hydrochloric acid.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the physical and chemical state of the substance. As a substituted dihydrochalcone derivative, this compound shares hazard characteristics with both chlorinated aromatics and aromatic ketones.

PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic KetoneStrict Segregation Required. Do not mix with general organic waste.
Physical State Solid (typically) or Viscous OilRequires solid waste drums or safety cans depending on state.
Hazards (GHS) Irritant (Skin/Eye), Aquatic ToxicityPPE is mandatory. Do not discharge to sewer.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents and strong bases.[1]
Flash Point >100°C (Estimated)Combustible. Classify as "Ignitable" if in solution with flammable solvents.
Strategic Disposal Logic: The Segregation Protocol

The primary failure point in laboratory waste management is the accidental mixing of halogenated and non-halogenated streams. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Start: Identify Waste State IsSolid Is the material a Solid? Start->IsSolid IsPure Is it Pure Chemical? IsSolid->IsPure Yes Dissolved Is it dissolved in solvent? IsSolid->Dissolved No (Liquid/Solution) BinSolid DISPOSAL A: Solid Hazardous Waste Bin (Label: Halogenated Organic Solid) IsPure->BinSolid Yes (Pure Substance) IsPure->BinSolid No (Contaminated Wipes/Solids) SolventType Is the solvent Halogenated? Dissolved->SolventType Yes BinHaloLiq DISPOSAL B: Halogenated Solvent Carboy (Red Can/Safety Can) SolventType->BinHaloLiq Yes (e.g., DCM, Chloroform) SolventType->BinHaloLiq No (e.g., Acetone) - *CONTAMINATED* BinNonHalo DISPOSAL C: Non-Halogenated Solvent Carboy (Only if <2% Halogen content)

Figure 1: Waste Stream Decision Tree. Note that adding a halogenated solute to a non-halogenated solvent converts the entire mixture into Halogenated Waste.

Detailed Disposal Procedures
Protocol A: Routine Waste Disposal (Solids & Mother Liquors)
  • Segregation:

    • Solids: Place pure solid chemical or contaminated weighing boats/gloves into a wide-mouth HDPE drum labeled "Hazardous Waste - Solid."

    • Liquids: Pour solutions into the designated Halogenated Waste carboy.

    • Crucial Check: Ensure the container material is compatible (HDPE or Glass). Avoid low-grade plastics if the solvent carrier is aggressive (e.g., DCM).

  • Labeling (RCRA Compliance):

    • Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant." If dissolved in a flammable solvent, mark "Ignitable."

  • Storage:

    • Store in a Satellite Accumulation Area (SAA).[2]

    • Keep the container closed at all times unless adding waste.[3][4]

    • Secondary containment (spill tray) is mandatory.[2]

Protocol B: Emergency Spill Response

If a spill occurs, immediate containment is required to prevent environmental release (aquatic toxicity).

SpillResponse Alert 1. Alert & Evacuate (If >100mL or Aerosolized) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Circle spill with Vermiculite/Pads PPE->Contain Absorb 4. Absorption Cover liquid completely Contain->Absorb Clean 5. Decontamination Wash area with soap/water Absorb->Clean Dispose 6. Disposal Collect all material as Halogenated Solid Waste Clean->Dispose

Figure 2: Emergency Spill Response Workflow for Halogenated Ketones.

Step-by-Step Cleanup:

  • Isolate: Demarcate the area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the substance is a fine powder, use an N95 or P100 respirator to avoid inhalation.

  • Absorb:

    • Liquid: Cover with vermiculite, sand, or commercial solvent absorbent pads.

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

  • Collect: Scoop absorbed material into a heavy-duty plastic bag or wide-mouth jar.

  • Wash: Clean the surface with a detergent solution (e.g., Alconox) and water. Collect the rinse water as Halogenated Liquid Waste .

  • Finalize: Label the waste container as "Spill Debris: Contains this compound."

Regulatory & Compliance Framework
  • EPA/RCRA Classification:

    • While not always explicitly listed (U-list or P-list) by specific CAS number, this compound falls under the "Cradle-to-Grave" management requirement for hazardous waste.

    • If spent solvents are involved (e.g., Methylene Chloride), the waste code F002 applies [1].[5][6][7]

    • If the waste exhibits ignitability (flash point <60°C due to solvent), code D001 applies [2].

  • Halogen Content Rule:

    • Most disposal facilities set a limit (often 1% or 2%) for halogen content in "Non-Halogenated" streams. Because this molecule contains chlorine, even a small amount can contaminate a non-halogenated drum, triggering expensive "off-spec" charges [3].

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (F-List definitions for halogenated solvents). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on Ignitability D001). Available at: [Link]

  • Princeton University EHS. Waste Removal and Waste Management: Halogenated vs Non-Halogenated Solvents. (Standard operating procedure for segregation). Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Chlorophenyl)-4'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Given its chemical structure—an aromatic ketone with a chlorinated phenyl group—3-(3-Chlorophenyl)-4'-methylpropiophenone is anticipated to present hazards similar to those of related compounds such as 4'-Methylpropiophenone and 3'-Chloropropiophenone. The primary routes of exposure are inhalation, skin contact, and eye contact.

Potential Hazard Description Supporting Evidence from Similar Compounds
Skin Irritation May cause redness, itching, and inflammation upon direct contact.4'-Methylpropiophenone is classified as a skin irritant.[1][2]
Serious Eye Irritation Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.Both 4'-Methylpropiophenone and other chlorinated phenyl compounds are known to cause serious eye irritation.[1][2][3]
Harmful if Swallowed Ingestion may lead to adverse health effects.4'-Methylpropiophenone is categorized as harmful if swallowed.[1][4]
Allergic Skin Reaction May cause sensitization upon repeated skin contact, leading to an allergic rash.4'-Methylpropiophenone is identified as a potential skin sensitizer.[1]
Respiratory Tract Irritation Inhalation of dust or vapors may irritate the respiratory system.Similar propiophenone derivatives can cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Chemical-Resistant Gloves Double-gloving is recommended. Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. Nitrile gloves offer good resistance to a variety of chemicals but may not be suitable for prolonged contact with ketones and chlorinated solvents.[6][7] Neoprene and butyl rubber offer enhanced protection against these specific chemical classes.[8] Always inspect gloves for any signs of degradation or perforation before use.[3]
Eyes & Face Chemical Splash Goggles & Face Shield Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory to protect against splashes.[7] When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to goggles for full facial protection.[7][9]
Body Chemical-Resistant Laboratory Coat A long-sleeved, buttoned laboratory coat made of a chemical-resistant material (e.g., Nomex® or treated cotton) is required to protect the skin and personal clothing from contamination.[7] Ensure the coat is properly fitted to cover as much skin as possible.
Feet Closed-Toed Shoes Shoes that fully cover the foot are essential to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[7]
Respiratory Respirator (if necessary) Handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][7]

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety. The following procedure outlines the key steps for handling this compound.

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Gather the chemical, solvents, glassware, and any other necessary equipment and place them inside the fume hood.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the section above.

Handling the Compound
  • Weighing: If weighing a solid form of the compound, do so within the fume hood to contain any dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood. Ensure that reaction vessels are properly secured.

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Dissolve/React handle1->handle2 post1 Decontaminate Area handle2->post1 post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 G cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Final Disposal collect_solid Solid Waste Container segregate Halogenated vs. Non-Halogenated collect_solid->segregate collect_liquid Liquid Waste Container (Halogenated) collect_liquid->segregate label_waste Label Contents segregate->label_waste store_waste Store Safely label_waste->store_waste dispose_waste EHS Pickup store_waste->dispose_waste start Generate Waste start->collect_solid start->collect_liquid

Caption: Waste Disposal Workflow for this compound.

References

  • Organic Solvents - Environment, Health and Safety. (n.d.). Princeton University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Acetone Safety Precautions. (2022, January 18). EHS Daily Advisor. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). San José State University. Retrieved from [Link]

  • Safety Data Sheet - 4'-Methylpropiophenone. (2024, November 4). A&A Fratelli Parodi Spa. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Material Safety Data Sheet - 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Safety Data Sheet - 4'-Methylpropiophenone. (2024, February 23). Fisher Scientific. Retrieved from [Link]

  • Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Method for preparing 3' -chloropropiophenone. (n.d.). Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.